10alpha-Hydroxy Nicergoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24BrN3O3 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C23H24BrN3O3/c1-26-12-16-7-20-23(29,18-4-3-5-19(26)21(16)18)8-14(11-27(20)2)13-30-22(28)15-6-17(24)10-25-9-15/h3-6,9-10,12,14,20,29H,7-8,11,13H2,1-2H3/t14-,20-,23+/m1/s1 |
InChI Key |
PCKJONBQKJQXEK-ZTWLPKFNSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)O)COC(=O)C5=CC(=CN=C5)Br |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)O)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10alpha-Hydroxy Nicergoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
10alpha-Hydroxy Nicergoline is a known impurity and potential metabolite of Nicergoline, an ergot derivative used in the treatment of senile dementia and other vascular disorders.[1] As an impurity, its presence and characterization are crucial for the quality control and regulatory assessment of Nicergoline drug products. This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies, and potential biological relevance of this compound. Given the limited publicly available data on this specific compound, this guide also draws upon information regarding the parent compound, Nicergoline, to provide a broader context for its significance.
Chemical Structure and Identification
This compound, systematically known as [(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl 5-bromopyridine-3-carboxylate, is designated as Nicergoline EP Impurity E.[2][3] Its chemical identity is established through various spectroscopic and analytical techniques.
| Identifier | Value |
| IUPAC Name | [(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl 5-bromopyridine-3-carboxylate[2] |
| SMILES | CN1C--INVALID-LINK--C[C@@]3(O)[C@H]1Cc4cn(C)c5cccc3c45[2] |
| InChI | InChI=1S/C23H24BrN3O3/c1-26-12-16-7-20-23(29,18-4-3-5-19(26)21(16)18)8-14(11-27(20)2)13-30-22(28)15-6-17(24)10-25-9-15/h3-6,9-10,12,14,20,29H,7-8,11,13H2,1-2H3/t14-,20-,23+/m1/s1[2] |
| CAS Number | 57935-66-7[2] |
| Molecular Formula | C23H24BrN3O3[2] |
| Molecular Weight | 470.36 g/mol [4] |
Synthesis and Formation
The general synthesis of ergoline derivatives often involves multi-step processes starting from lysergol or related precursors.[7] The introduction of a hydroxyl group at the 10-alpha position could potentially be achieved through stereoselective hydroxylation of a suitable ergoline intermediate.
Analytical Characterization and Quantification
The identification and quantification of this compound as an impurity in Nicergoline drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.
Experimental Protocol: HPLC Method for Nicergoline and Related Substances
While a specific validated method for this compound is not detailed in the literature, a general approach for the analysis of Nicergoline and its impurities can be adapted.[8]
Chromatographic Conditions (Illustrative Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a suitable wavelength (e.g., 280 nm or 290 nm) or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Sample Preparation:
-
Accurately weigh and dissolve the Nicergoline sample in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Filter the sample solution through a 0.45 µm filter before injection.
Validation Parameters:
A validated stability-indicating HPLC method for Nicergoline and its impurities would typically include the following parameters as per ICH guidelines:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Detection Limit (LOD)
-
Quantitation Limit (LOQ)
-
Robustness
Pharmacological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the pharmacological activity or the signaling pathways directly influenced by this compound. As a metabolite or impurity, its biological effects may be negligible, or they may contribute to the overall pharmacological profile of Nicergoline.
The parent compound, Nicergoline, exhibits a broad spectrum of pharmacological actions, including:
-
Alpha-1 adrenergic receptor antagonism: This leads to vasodilation and increased blood flow.[9]
-
Enhancement of cholinergic and catecholaminergic neurotransmission. [10]
-
Inhibition of platelet aggregation. [9]
-
Neuroprotective effects. [10]
Nicergoline has been shown to exert its effects through various signaling pathways, including the PI3K/AKT pathway , which is involved in cell survival and apoptosis.[11] It is plausible that this compound, if it retains any biological activity, might interact with similar targets, but this remains to be experimentally verified.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Nicergoline Impurities : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102718761A - Preparation method for nicergoline - Google Patents [patents.google.com]
- 8. [Identification of related substances in nicergoline by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicergoline - Wikipedia [en.wikipedia.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 10α-Hydroxy Nicergoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 10α-hydroxy nicergoline, a known impurity and derivative of the cerebral vasodilator, nicergoline. While a direct, peer-reviewed synthesis of 10α-hydroxy nicergoline is not extensively documented in publicly available literature, this document outlines a scientifically grounded approach derived from established synthesis routes of nicergoline and standard organic chemistry transformations.
Introduction to 10α-Hydroxy Nicergoline
10α-Hydroxy nicergoline, identified as "Nicergoline EP Impurity E," is a close structural analog of nicergoline, differing by the presence of a hydroxyl group at the 10α position instead of a methoxy group. Understanding its synthesis is crucial for impurity profiling, reference standard preparation, and further pharmacological investigation. The proposed synthesis leverages key intermediates from the well-established nicergoline manufacturing process.
Proposed Synthesis Pathway
The synthesis of 10α-hydroxy nicergoline can be envisioned through two primary routes, both originating from readily available ergoline precursors. The key challenge lies in the introduction of the 10α-hydroxyl group. A logical and chemically sound approach involves the demethylation of a 10α-methoxy ergoline intermediate.
The proposed pathway begins with lysergol and proceeds through the formation of 1-methyl-10α-methoxy-dihydrolysergol, a common intermediate in nicergoline synthesis. This intermediate is then subjected to O-demethylation to yield the key 10α-hydroxy precursor, which is subsequently esterified to produce the final product.
Caption: Proposed synthesis pathway for 10α-hydroxy nicergoline from lysergol.
Experimental Protocols
The following protocols are adapted from patented procedures for nicergoline synthesis and established methods for O-demethylation.
Step 1: Synthesis of 10α-methoxy-dihydrolysergol
-
Reaction: A solution of lysergol (e.g., 50.8 g, 0.2 mol) in anhydrous methanol (750 mL) is prepared in a suitable photochemical reactor. Concentrated sulfuric acid (e.g., 60.0 g, 0.6 mol) is added cautiously while cooling. The mixture is then irradiated with a UV lamp (e.g., 250W, 365nm) at a controlled temperature (20-30°C) for approximately 24 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The methanol is removed under reduced pressure. The residue is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed, dried, and concentrated. The crude product is purified by recrystallization from acetonitrile to yield 10α-methoxy-dihydrolysergol.
Step 2: Synthesis of 1-methyl-10α-methoxy-dihydrolysergol
-
Reaction: To a solution of 10α-methoxy-dihydrolysergol (e.g., 12.3 kg) in dimethyl sulfoxide (DMSO, 40 kg), powdered potassium hydroxide (4.8 kg) is added. The mixture is stirred at room temperature for 30 minutes. A solution of methyl iodide (7.92 kg) in DMSO is then added dropwise, maintaining the temperature between 15-20°C. The reaction is stirred for 1 hour.[1]
-
Monitoring: Reaction completion is monitored by TLC.
-
Work-up and Purification: The reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 1-methyl-10α-methoxy-dihydrolysergol.
Step 3: Synthesis of 1-methyl-10α-hydroxy-dihydrolysergol (Proposed Demethylation)
-
Reaction: 1-methyl-10α-methoxy-dihydrolysergol is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0°C. A solution of boron tribromide (BBr₃) in DCM (1M, approximately 2.2 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Monitoring: The reaction can be monitored by TLC or LC-MS to observe the disappearance of the starting material.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 4: Synthesis of 10α-Hydroxy Nicergoline (Esterification)
-
Reaction: In a flask, 1-methyl-10α-hydroxy-dihydrolysergol, 5-bromonicotinic acid (approx. 1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C, and N,N'-dicyclohexylcarbodiimide (DCC, approx. 1.1 equivalents) is added. The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.
-
Monitoring: The formation of the product is monitored by TLC.
-
Work-up and Purification: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated, and the residue is dissolved in an organic solvent like ethyl acetate. The solution is washed successively with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The final product, 10α-hydroxy nicergoline, is purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the expected, albeit estimated, quantitative data for the synthesis of 10α-hydroxy nicergoline, based on typical yields from analogous reactions in the literature.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1. Methoxylation | Lysergol | 10α-methoxy-dihydrolysergol | H₂SO₄, CH₃OH, UV | 80-90 |
| 2. N-Methylation | 10α-methoxy-dihydrolysergol | 1-methyl-10α-methoxy-dihydrolysergol | CH₃I, KOH, DMSO | 90-95 |
| 3. O-Demethylation | 1-methyl-10α-methoxy-dihydrolysergol | 1-methyl-10α-hydroxy-dihydrolysergol | BBr₃, DCM | 60-80 (estimated) |
| 4. Esterification | 1-methyl-10α-hydroxy-dihydrolysergol | 10α-Hydroxy Nicergoline | 5-Bromonicotinic acid, DCC, THF | 70-85 (estimated) |
Signaling Pathway of Nicergoline (as a proxy)
Specific signaling pathway studies for 10α-hydroxy nicergoline are not available. However, it is likely to share a similar mechanism of action to nicergoline, given their structural similarity. Nicergoline's primary mechanism involves the antagonism of α1-adrenergic receptors, leading to vasodilation and increased cerebral blood flow.[2][3][4][5] Additionally, studies have shown that nicergoline can modulate the PI3K/AKT signaling pathway, which is involved in cell survival and apoptosis, suggesting neuroprotective effects.
Caption: Postulated signaling pathway of nicergoline and its cellular effects.
References
Technical Guide: 10alpha-Hydroxy Nicergoline
CAS Number: 57935-66-7
Synonyms: Nicergoline EP Impurity E
Introduction
10alpha-Hydroxy Nicergoline is recognized primarily as an impurity and potential metabolite of Nicergoline, a semisynthetic ergot derivative. Nicergoline is utilized in the treatment of senile dementia and other vascular disorders due to its action as a vasodilator. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, and places it in the context of its parent compound, Nicergoline, and its major metabolites. Due to its status as a minor impurity and metabolite, specific data for this compound is limited. This document compiles the available information and supplements it with data from the parent compound to provide a thorough understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for this compound is not widely available in the scientific literature. The following table summarizes the known properties of this compound and compares them with its parent compound, Nicergoline.
| Property | This compound | Nicergoline |
| CAS Number | 57935-66-7 | 27848-84-6 |
| Molecular Formula | C23H24BrN3O3 | C24H26BrN3O3 |
| Molecular Weight | 470.36 g/mol | 484.39 g/mol |
| IUPAC Name | [(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate | [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
| Solubility | Data not available | Practically insoluble in water; soluble in alcohol, chloroform, and acetone.[1] |
| Melting Point | Data not available | 136-138 °C[1] |
| pKa | Data not available | 6.33 ± 0.40 (Predicted)[1] |
Synthesis and Experimental Protocols
Synthesis
However, related synthetic strategies for ergoline derivatives offer potential pathways. For instance, a process for preparing lysergol derivatives involves a photochemical reaction of lysergol esters in methanol/sulfuric acid to form 10-alpha-methoxy lumilysergol, which can then be hydrolyzed.[2][3] Another approach describes the synthesis of 8-hydroxy lysergine from lysergol using concentrated sulfuric acid.[4] These methods could potentially be adapted to produce a 10-alpha-hydroxy derivative.
Analytical Methods
For the analysis of Nicergoline and its impurities, including this compound (Impurity E), High-Performance Liquid Chromatography (HPLC) is the method of choice.
General HPLC Protocol for Nicergoline Impurity Profiling:
-
Objective: To separate and quantify Nicergoline and its related impurities.
-
Stationary Phase: A reversed-phase C18 column (e.g., Phenomenex, Luna, 5 µm, 250 mm x 4.6 mm) is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer solution and an organic solvent. For example, a gradient or isocratic elution with a mobile phase of 25 mM phosphate buffer and acetonitrile (e.g., 50:50 v/v) can be employed.[6] To improve the separation of basic impurities, ion-pairing agents like 1-octanesulfonic acid sodium salt and tetrabutylammonium hydrogen sulfate may be added to the mobile phase.[7]
-
Detection: UV detection at a wavelength of 285 nm is suitable for detecting Nicergoline and its brominated impurities.[5]
-
Quantification: The limit of detection (LOD) and limit of quantification (LOQ) for Nicergoline impurities are typically in the nanogram per milliliter range.[6]
Metabolism and Pharmacokinetics of Nicergoline
Nicergoline undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis of the ester linkage, followed by demethylation. The major metabolites are 1-methyl-10alpha-methoxy-9,10-dihydrolysergol (MMDL) and 10alpha-methoxy-9,10-dihydrolysergol (MDL).[8][9] The formation of this compound as a metabolite in humans has not been extensively documented, but it is plausible that it is a minor metabolic product.
The following table summarizes the pharmacokinetic parameters of Nicergoline's major metabolites.
| Parameter | MMDL (1-methyl-10alpha-methoxy-9,10-dihydrolysergol) | MDL (10alpha-methoxy-9,10-dihydrolysergol) |
| Formation | Rapidly formed by hydrolysis of Nicergoline.[8][9] | Formed by N-demethylation of MMDL, catalyzed mainly by CYP2D6.[8][9] |
| Biological Activity | Considered an active metabolite. | Shows low or no affinity for adrenergic, serotonin, dopamine, or acetylcholine receptors.[10] |
| Elimination | Further metabolized to MDL. | Excreted in the urine. |
Pharmacodynamics and Signaling Pathways
The pharmacological actions of Nicergoline are well-documented. However, the specific biological activity and effects on signaling pathways of this compound have not been characterized. The major metabolites of Nicergoline, MMDL and MDL, exhibit low or no affinity for the receptors targeted by the parent drug.[10] It is therefore hypothesized that this compound would also have significantly lower activity compared to Nicergoline.
The primary mechanisms of action for Nicergoline include:
-
Alpha-1A Adrenergic Receptor Antagonism: Nicergoline is a potent antagonist of alpha-1A adrenergic receptors, leading to vasodilation and increased blood flow in the brain.[9]
-
Enhancement of Neurotransmission: It stimulates cholinergic and catecholaminergic neurotransmission.[9]
-
Metabolic Enhancement: Nicergoline promotes the utilization of oxygen and glucose in the brain.[9]
-
Neuroprotection: It exhibits neuroprotective and antioxidant properties.[9]
-
Stimulation of Phosphoinositide Pathway: Nicergoline stimulates the phosphoinositide pathway and protein kinase C (PKC) translocation.[9]
Nicergoline Signaling Pathway
Caption: Signaling pathways modulated by Nicergoline.
Experimental Workflow for Impurity Profiling
Caption: General workflow for Nicergoline impurity profiling.
References
- 1. What is the mechanism of Nicergoline? [synapse.patsnap.com]
- 2. CA1300127C - Process for preparing lysergol derivatives - Google Patents [patents.google.com]
- 3. MX160725A - PROCEDURE FOR PREPARING LISERGOL DERIVATIVES - Google Patents [patents.google.com]
- 4. ijsart.com [ijsart.com]
- 5. An efficient separation and method development for the quantifying of two basic impurities of Nicergoline by reversed-phase high performance liquid chromatography using ion-pairing counter ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicergoline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 10alpha-Hydroxy Nicergoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10alpha-Hydroxy Nicergoline, a primary metabolite and known impurity of the vasoactive and nootropic drug, Nicergoline. This document collates available data on its chemical and physical properties, metabolic origin, and analytical methodologies for its detection and quantification. While specific pharmacological data for this compound is limited, this guide also discusses the well-established pharmacological profile and signaling pathways of its parent compound, Nicergoline, to provide a contextual framework for future research. Detailed experimental protocols and visual diagrams are included to support further investigation and drug development efforts.
Chemical and Physical Properties
This compound is an organic compound classified as an ergoline derivative. It is structurally similar to Nicergoline, with the key difference being the substitution of a hydroxyl group at the 10-alpha position.
| Property | Value | Source |
| Molecular Formula | C23H24BrN3O3 | [1][2] |
| Molecular Weight | 470.36 g/mol | [2] |
| IUPAC Name | [(6aR,9R,10aS)-10a-Hydroxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate | [2] |
| CAS Number | 57935-66-7 | [2] |
| Synonyms | Nicergoline EP Impurity E, O-Demethylnicergoline | [1] |
Metabolic Pathway and Synthesis
This compound is primarily formed through the metabolism of its parent drug, Nicergoline. Nicergoline undergoes extensive first-pass metabolism in the body.[3] The metabolic process involves hydrolysis of the ester linkage and demethylation. While the precise enzymatic pathways leading to the 10-alpha hydroxylation are not fully elucidated in the provided literature, it is recognized as a significant impurity and metabolite.[4]
The synthesis of Nicergoline itself involves a multi-step process starting from lysergol.[5][6] A potential synthetic route for this compound could be adapted from these methods, although specific protocols are not publicly available.
Caption: Metabolic conversion of Nicergoline.
Experimental Protocols
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The quantification of this compound, often in conjunction with Nicergoline and its other metabolites, is typically performed using RP-HPLC.[4] The following is a representative protocol based on methods described for Nicergoline and its impurities.
Objective: To separate and quantify this compound in a sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
ODS (C18) analytical column (e.g., Diamonsil, 150 mm x 4.6 mm, 5 µm).[7][8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or Phosphate buffer (pH 7.5)[4]
-
Water (HPLC grade)
-
Sample containing this compound
-
Reference standard of this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and buffer (e.g., 15:85 v/v Acetonitrile/Ammonium Acetate 0.1 mol/L).[7][8]
-
Flow Rate: 1.0 mL/min (typical)
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Injection Volume: 20 µL
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm syringe filter. For biological matrices, a liquid-liquid extraction step may be necessary.[7][8]
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Calibration: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample and record the chromatogram.
-
Quantification: Identify the peak corresponding to this compound by its retention time and determine its concentration using the calibration curve.
Caption: HPLC analysis workflow.
Pharmacological Profile and Signaling Pathways
Pharmacology of the Parent Compound: Nicergoline
Specific pharmacological studies on this compound are not extensively available. However, the pharmacological activity of the parent drug, Nicergoline, is well-characterized and provides a basis for predicting the potential effects of its metabolites. Nicergoline exhibits a broad spectrum of action:
-
Alpha-1A Adrenergic Receptor Antagonism: It is a potent and selective antagonist of alpha-1A adrenergic receptors, leading to vasodilation and increased arterial blood flow.[3][9]
-
Neurotransmitter Modulation: It enhances catecholaminergic (noradrenaline and dopamine) and cholinergic neurotransmission.[9]
-
Metabolic Enhancement: It increases the utilization of oxygen and glucose in the brain.[10][11]
-
Neurotrophic and Antioxidant Properties: Studies have shown that Nicergoline can increase nerve growth factor levels and possesses antioxidant effects.[3]
PI3K/AKT Signaling Pathway
Recent research has implicated the PI3K/AKT signaling pathway in the neuroprotective effects of Nicergoline. In mouse models of Alzheimer's disease, Nicergoline was shown to ameliorate apoptosis in hippocampal cells and improve cognitive function by inhibiting this pathway.[12] This suggests that Nicergoline's therapeutic effects on neuronal survival and memory are, at least in part, mediated through the modulation of PI3K/AKT signaling. It is plausible that this compound may also interact with this or related pathways.
Caption: Postulated PI3K/AKT signaling pathway.
Conclusion
This compound is a key metabolite of Nicergoline, and its characterization is crucial for a complete understanding of the parent drug's pharmacokinetics and overall activity. While direct pharmacological data on this metabolite is still emerging, the established analytical methods allow for its reliable detection and quantification. Future research should focus on elucidating the specific pharmacological and toxicological profile of this compound to better understand its contribution to the therapeutic effects and side-effect profile of Nicergoline. The signaling pathways influenced by Nicergoline, such as the PI3K/AKT pathway, present a promising avenue for investigating the molecular mechanisms of this class of compounds.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nicergoline - Wikipedia [en.wikipedia.org]
- 4. WO2017006290A1 - Modified release nicergoline compositions - Google Patents [patents.google.com]
- 5. CN101781296A - Method for producing nicergoline - Google Patents [patents.google.com]
- 6. CN102718761A - Preparation method for nicergoline - Google Patents [patents.google.com]
- 7. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Nicergoline | C24H26BrN3O3 | CID 34040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 10α-Hydroxy Nicergoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10α-Hydroxy Nicergoline, also known as 10-alpha-methoxy-9,10-dihydrolysergol (MDL), is a primary and active metabolite of the semi-synthetic ergot derivative, nicergoline. Following oral administration, nicergoline undergoes rapid and extensive first-pass metabolism, with MDL being a key circulating metabolite. While the pharmacological profile of nicergoline is well-documented, this guide focuses on the specific biological activities of its major metabolite, 10α-Hydroxy Nicergoline (MDL). This document provides a comprehensive overview of the known biological effects of MDL, including its antioxidant properties and its relationship with key signaling pathways. Detailed experimental protocols for assessing its activity and quantitative data, where available, are presented to facilitate further research and drug development efforts.
Introduction
Nicergoline is a therapeutic agent utilized in the management of senile dementia and other vascular-related disorders. Its clinical efficacy is attributed to a broad spectrum of pharmacological actions, including α1-adrenergic receptor antagonism and enhancement of cerebral blood flow. However, the parent compound is extensively metabolized, with its biological activity being, in part, mediated by its metabolites. The primary metabolic pathway involves hydrolysis to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is subsequently N-demethylated by the cytochrome P450 enzyme CYP2D6 to form 10α-Hydroxy Nicergoline (MDL). Understanding the distinct biological activities of MDL is crucial for a complete comprehension of nicergoline's therapeutic effects and for the potential development of new therapeutic strategies.
Metabolism of Nicergoline to 10α-Hydroxy Nicergoline (MDL)
The biotransformation of nicergoline to MDL is a two-step process that primarily occurs in the liver.
-
Hydrolysis: Nicergoline is first hydrolyzed at its ester linkage to form MMDL.
-
N-demethylation: MMDL is then N-demethylated to yield MDL. This reaction is principally catalyzed by the polymorphic enzyme CYP2D6.
The metabolic conversion is a critical determinant of the in vivo activity of nicergoline, as MDL is a stable and detectable metabolite in plasma.
Below is a diagram illustrating the metabolic pathway from Nicergoline to MDL.
Quantitative Data on Biological Activity
While extensive quantitative data for 10α-Hydroxy Nicergoline (MDL) is limited in publicly available literature, the following table summarizes the known information regarding its receptor binding affinity. It is important to note that MDL generally exhibits lower affinity for various receptors compared to its parent compound, nicergoline.
| Receptor Target | Ligand | Parameter | Value | Reference |
| α1-Adrenergic Receptors | MDL | Affinity | Lower than Nicergoline | [Qualitative statements from literature] |
| Serotonin Receptors | MDL | Affinity | Low to no affinity | [Qualitative statements from literature] |
| Dopamine Receptors | MDL | Affinity | Low to no affinity | [Qualitative statements from literature] |
Further research is required to establish specific Ki or IC50 values for MDL at these and other relevant receptors.
Key Biological Activities of 10α-Hydroxy Nicergoline (MDL)
Antioxidant Properties
MDL has demonstrated significant antioxidant activity. Studies have shown that both MDL and its precursor, MMDL, can prevent the depletion of glutathione (GSH) and inhibit lipid peroxidation in brain tissue. This suggests a direct neuroprotective effect by mitigating oxidative stress, a key pathological factor in neurodegenerative diseases.
The proposed mechanism for its antioxidant effect involves the scavenging of free radicals, thereby protecting cellular components from oxidative damage.
Role in Signaling Pathways: The PI3K/AKT Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. The parent compound, nicergoline, has been shown to exert its neuroprotective effects in models of Alzheimer's disease by modulating this pathway. Specifically, nicergoline treatment has been associated with the inhibition of apoptosis in hippocampal cells through the PI3K/AKT pathway.[1]
While direct evidence for the specific action of MDL on the PI3K/AKT pathway is still emerging, it is plausible that as an active metabolite, it contributes to the overall effect of nicergoline on this neuroprotective pathway.
The following diagram illustrates the general PI3K/AKT signaling pathway and the putative point of intervention by nicergoline and its metabolites.
Detailed Experimental Protocols
To facilitate further investigation into the biological activity of 10α-Hydroxy Nicergoline (MDL), this section provides detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of MDL for a specific receptor (e.g., α1-adrenergic receptor).
Materials:
-
10α-Hydroxy Nicergoline (MDL)
-
Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors)
-
Cell membranes or tissue homogenates expressing the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, binding buffer, and a high concentration of the non-specific binding control.
-
Competition Binding: Cell membranes, radioligand, binding buffer, and varying concentrations of MDL.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of MDL.
-
Determine the IC50 value (the concentration of MDL that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for a radioligand binding assay.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of MDL by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
10α-Hydroxy Nicergoline (MDL)
-
DPPH solution (in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of MDL and the positive control in methanol.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Blank: Methanol only.
-
Control: DPPH solution and methanol.
-
Sample: DPPH solution and the different dilutions of MDL or the positive control.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the concentration of MDL.
-
Determine the IC50 value, which is the concentration of MDL required to scavenge 50% of the DPPH radicals.
-
Conclusion
10α-Hydroxy Nicergoline (MDL), the primary active metabolite of nicergoline, exhibits notable biological activities, particularly as an antioxidant. Its ability to counteract oxidative stress suggests a significant contribution to the neuroprotective effects observed with nicergoline administration. While its direct interactions with various neurotransmitter receptors appear to be less potent than the parent compound, its potential modulation of critical signaling pathways, such as the PI3K/AKT pathway, warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the biological profile of MDL, thereby facilitating a deeper understanding of its therapeutic potential and aiding in the development of novel neuroprotective agents. Further studies are essential to fully elucidate the quantitative pharmacological and molecular mechanisms of 10α-Hydroxy Nicergoline.
References
Discovery and Characterization of 10alpha-Hydroxy Nicergoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicergoline, an ergot derivative, is a vasoactive compound utilized in the treatment of cerebrovascular and peripheral vascular disorders. As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is critical for ensuring its quality, safety, and efficacy. This technical guide provides an in-depth overview of the discovery, identification, and characterization of 10alpha-Hydroxy Nicergoline, a significant degradation impurity of nicergoline. This impurity, also designated as Nicergoline Impurity E, is a key focus during stability and forced degradation studies of nicergoline.
Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways. The identification of this compound is a direct outcome of such studies, particularly those involving photolytic and oxidative stress conditions.
Identification and Physicochemical Properties
This compound is a degradation product of nicergoline, characterized by the hydroxylation of the ergoline ring at the 10-alpha position.
| Property | Value |
| Systematic Name | [(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
| Common Name | This compound, Nicergoline Impurity E |
| CAS Number | 57935-66-7 |
| Molecular Formula | C23H24BrN3O3 |
| Molecular Weight | 470.36 g/mol |
Discovery Through Forced Degradation Studies
The discovery of this compound is intrinsically linked to the forced degradation of nicergoline under various stress conditions, as mandated by ICH guidelines. Studies have shown that nicergoline is susceptible to degradation under photolytic and oxidative stress, leading to the formation of several degradation products, including this compound[1].
Experimental Protocols for Forced Degradation
While specific quantitative data on the yield of this compound is not extensively published in readily available literature, the following are detailed, representative experimental protocols for the forced degradation of nicergoline that would lead to its formation.
3.1.1. Photolytic Degradation
-
Objective: To assess the stability of nicergoline under exposure to light.
-
Methodology:
-
Prepare a solution of nicergoline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Transfer the solution to a transparent container (e.g., a quartz flask).
-
Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A photostability chamber equipped with a calibrated light source is used.
-
A control sample, wrapped in aluminum foil to protect it from light, is stored under the same temperature and humidity conditions.
-
Samples are withdrawn at appropriate time intervals and analyzed by a stability-indicating HPLC method.
-
3.1.2. Oxidative Degradation
-
Objective: To evaluate the stability of nicergoline in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a solution of nicergoline in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v) to the nicergoline solution.
-
The mixture is typically kept at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a specified period (e.g., 24-48 hours).
-
Samples are withdrawn at various time points, and the reaction is quenched if necessary (e.g., by adding a reducing agent like sodium bisulfite).
-
The samples are then analyzed by a stability-indicating HPLC method.
-
Analytical Characterization
The identification and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating nicergoline from its impurities and degradation products.
Table 1: Typical HPLC Method Parameters for Nicergoline Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 25 mM phosphate buffer) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic mode.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at a suitable wavelength (e.g., 280 nm or 315 nm) |
| Injection Volume | 10-20 µL |
Mass Spectrometry (MS)
HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the identification of unknown impurities.
-
Methodology:
-
The eluent from the HPLC is directed to a mass spectrometer.
-
Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of nicergoline and its impurities.
-
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the impurity.
-
Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns of the impurity, which provides valuable structural information. A study identified 16 related substances in nicergoline, consisting of eight synthetic by-products and eight degradation products, using HPLC-MS.[2]
-
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value |
| Ionization Mode | ESI Positive |
| [M+H]+ (calculated) | 471.1074 |
| [M+H]+ (observed) | Consistent with calculated value |
| Key Fragmentation Pathways | Analysis of the fragmentation pattern would show the loss of the bromonicotinoyl moiety and other characteristic fragments of the ergoline ring system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of new chemical entities, including impurities. Following forced degradation studies that indicated the presence of new impurities, fractions containing these impurities were collected for NMR analysis.[1]
-
Methodology:
-
The impurity is isolated from the degradation mixture, typically using preparative HPLC.
-
The isolated impurity is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
A suite of NMR experiments is performed, including 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).
-
The spectral data is meticulously analyzed to determine the complete chemical structure of the impurity. The presence of a hydroxyl group at the C-10a position would be confirmed by the chemical shift of the corresponding carbon and the absence of a methoxy group signal that is present in the parent nicergoline molecule.
-
Visualization of Workflows and Pathways
Chemical Structures
Caption: Chemical structures of Nicergoline and its impurity.
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification of this compound.
Conclusion
The discovery and characterization of this compound as a degradation impurity of nicergoline underscore the importance of comprehensive forced degradation studies in pharmaceutical development. Through the systematic application of advanced analytical techniques such as HPLC, HPLC-MS, and NMR, the structure of this impurity has been successfully elucidated. This knowledge is paramount for establishing appropriate control strategies, setting specifications for the drug substance and product, and ultimately ensuring the delivery of a safe and effective medication to patients. The methodologies and workflows described in this guide provide a framework for the identification and characterization of other potential drug impurities.
References
Pharmacological Profile of 10α-Hydroxy Nicergoline and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacological profile of the metabolites of nicergoline, with a primary focus on 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL) and 10α-methoxy-9,10-dihydrolysergol (MDL). Nicergoline, a semisynthetic ergot derivative, undergoes rapid and extensive first-pass metabolism to these compounds. While nicergoline itself exhibits a well-characterized multi-receptor antagonist profile, particularly at α1-adrenergic and serotonergic receptors, its major metabolites are reported to have low or no affinity for these same receptors. This document summarizes the available quantitative and qualitative data, details relevant experimental methodologies for pharmacological characterization, and presents key signaling pathways associated with the parent compound.
Introduction
Nicergoline is an ergot derivative utilized in the treatment of cognitive, affective, and behavioral disorders of vascular origin. Its therapeutic effects are attributed to its action as a vasodilator and metabolic enhancer. Following oral administration, nicergoline is rapidly and almost completely metabolized, making the pharmacological activity of its metabolites a crucial aspect of its overall effect. The primary metabolites are 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL) and 10α-methoxy-9,10-dihydrolysergol (MDL). This guide focuses on the pharmacological characteristics of these metabolites, often collectively referred to in the context of "10α-Hydroxy Nicergoline" derivatives.
Metabolism of Nicergoline
Nicergoline is extensively metabolized through hydrolysis of the ester linkage to form MMDL. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. MMDL is then further N-demethylated to form MDL. Minor metabolic pathways include demethylation at the 1-position of the ergoline nucleus and glucuronide conjugation of the alcohol groups.
Pharmacological Profile
Receptor Binding Affinity
While the parent drug, nicergoline, displays high affinity for several receptors, its major metabolites, MMDL and MDL, are reported to have low or no affinity for a range of adrenergic, serotonergic, and dopaminergic receptors[1][2]. This suggests that the primary mechanism of action of the metabolites may differ from that of nicergoline or that they contribute to the overall therapeutic effect through non-receptor-mediated pathways. One patent has suggested that MMDL and MDL may be responsible for some or all of the biological activity of nicergoline[3].
Table 1: Receptor Binding Affinities of Nicergoline
| Receptor | Ligand | Species | Assay Type | Affinity (IC₅₀/Kᵢ) | Reference |
| α₁ₐ-Adrenergic | Nicergoline | Human | In vitro | 0.2 nM (IC₅₀) | [1] |
| 5-HT₁ₐ | Nicergoline | Human | In vitro | 6 nM (IC₅₀) | [1] |
| 5-HT₂ | Nicergoline | Human | In vitro | Moderate Affinity | [1] |
| α₂-Adrenergic | Nicergoline | Human | In vitro | Moderate Affinity | [1] |
| Dopamine D₁ | Nicergoline | Human | In vitro | Low Affinity | [1] |
| Dopamine D₂ | Nicergoline | Human | In vitro | Low Affinity | [1] |
| Muscarinic M₁ | Nicergoline | Human | In vitro | Low Affinity | [1] |
| Muscarinic M₂ | Nicergoline | Human | In vitro | Low Affinity | [1] |
Table 2: Receptor Binding Affinities of MMDL and MDL
| Receptor | Ligand | Species | Assay Type | Affinity (IC₅₀/Kᵢ) | Reference |
| Adrenergic Receptors | MMDL & MDL | Not Specified | Not Specified | Low or no affinity reported | [1][2] |
| Serotonin Receptors | MMDL & MDL | Not Specified | Not Specified | Low or no affinity reported | [1][2] |
| Dopamine Receptors | MMDL & MDL | Not Specified | Not Specified | Low or no affinity reported | [1][2] |
| Acetylcholine Receptors | MMDL & MDL | Not Specified | Not Specified | Low or no affinity reported | [2] |
Pharmacokinetics
Nicergoline has low oral bioavailability (<5%) due to extensive first-pass metabolism. The metabolites MMDL and MDL are the primary circulating compounds.
Table 3: Pharmacokinetic Parameters of MDL
| Parameter | Value | Species | Study Design | Reference |
| Lower Limit of Quantitation (LLOQ) | 2.288 ng/mL | Human | HPLC-UV | |
| Linear Range | 2.288–73.2 ng/mL | Human | HPLC-UV | |
| Intra-day Precision | < 13% | Human | HPLC-UV | |
| Inter-day Precision | < 13% | Human | HPLC-UV | |
| Recovery | 74.47% - 83.20% | Human | HPLC-UV |
Signaling Pathways
Nicergoline has been reported to influence the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. It is suggested that nicergoline's neuroprotective effects may be mediated, in part, through the activation of this pathway. The direct effects of MMDL and MDL on this pathway have not been fully elucidated.
Experimental Protocols
Quantification of MDL in Human Plasma by HPLC
This method allows for the determination of MDL concentrations in biological matrices for pharmacokinetic studies.
Methodology:
-
Sample Preparation: A one-step liquid-liquid extraction with diethyl ether is employed. Tizanidine hydrochloride is used as the internal standard.
-
Chromatographic Conditions:
-
Column: Diamonsil ODS (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile–ammonium acetate (0.1 mol/L) (15/85, v/v)
-
Detection: UV at 224 nm
-
Radioligand Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.
Methodology:
-
Preparation of Receptor Source: This can be a cell membrane preparation from tissues or cultured cells expressing the receptor of interest.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α₁-adrenoceptors) and varying concentrations of the unlabeled test compound (e.g., MMDL or MDL).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Assessment of PI3K/AKT Pathway Activation (General Protocol)
Activation of the PI3K/AKT pathway is typically assessed by measuring the phosphorylation status of key pathway components.
Methodology:
-
Cell Culture and Treatment: A suitable cell line is cultured and treated with the test compound (e.g., nicergoline, MMDL, or MDL) for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of AKT (p-AKT) and total AKT.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of pathway activation.
Conclusion
The pharmacological profile of 10α-Hydroxy Nicergoline and its related metabolites, MMDL and MDL, is distinct from that of the parent compound, nicergoline. While nicergoline is a potent antagonist at several aminergic receptors, its primary metabolites exhibit low to no affinity for these targets. This suggests that the therapeutic effects observed with nicergoline administration may be a composite of the actions of the parent drug and its metabolites, with the latter potentially acting through alternative, non-receptor-mediated mechanisms, such as the modulation of intracellular signaling pathways like PI3K/AKT. Further research is required to fully elucidate the specific pharmacological actions of MMDL and MDL and their contribution to the overall clinical efficacy of nicergoline. The experimental protocols detailed herein provide a framework for such future investigations.
References
Solubility Profile of Nicergoline and its Metabolite 10α-Hydroxy Nicergoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available solubility data for the ergoline derivative, Nicergoline, and addresses the current knowledge gap regarding its primary metabolite, 10α-Hydroxy Nicergoline. Due to the limited availability of direct solubility data for 10α-Hydroxy Nicergoline, this document focuses on the well-documented solubility characteristics of the parent compound, Nicergoline. The information presented herein, including a summary of solubility in various solvents and a general experimental protocol for solubility determination, is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of this class of compounds.
Introduction
Nicergoline is a semisynthetic ergot derivative utilized in the treatment of senile dementia and other vascular disorders.[1][2] It undergoes extensive first-pass metabolism, with one of its metabolites being 10α-Hydroxy Nicergoline.[2] Understanding the solubility of both the parent drug and its metabolites is crucial for formulation development, pharmacokinetic studies, and ensuring optimal bioavailability. While extensive data is available for Nicergoline, there is a notable lack of specific quantitative solubility data in the public domain for 10α-Hydroxy Nicergoline. This guide synthesizes the available information on Nicergoline's solubility and provides a general framework for its experimental determination.
Solubility of Nicergoline
Nicergoline is characterized as a poorly water-soluble drug.[3][4] Its solubility has been determined in a range of aqueous and organic solvents. The following table summarizes the available quantitative and qualitative solubility data for Nicergoline.
Table 1: Solubility of Nicergoline in Various Solvents
| Solvent | Solubility | Remarks | Reference |
| Water | 0.0127 mg/mL | - | [5] |
| Water | Practically insoluble | - | [6][7][8] |
| Methylene Chloride | Freely soluble | - | [6][7][8] |
| Ethanol (96%) | Soluble | - | [6][7][8] |
| Chloroform | Soluble | - | [6][9] |
| Acetone | Soluble | - | [6][9] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The most common and gold-standard method for determining equilibrium solubility is the shake-flask method.[10] This protocol provides a general procedure for determining the solubility of a compound like Nicergoline.
3.1. Materials
-
Compound of interest (e.g., Nicergoline)
-
Selected solvents (e.g., water, ethanol, etc.)
-
Volumetric flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.45 µm)
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visible.
-
Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid any undissolved particles from being carried over.
-
Sample Preparation: Withdraw a clear aliquot of the supernatant. Dilute the sample gravimetrically or volumetrically with an appropriate solvent to a concentration within the analytical method's linear range.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound using the shake-flask method.
Caption: General workflow for solubility determination via the shake-flask method.
Signaling Pathways
While a detailed signaling pathway for 10α-Hydroxy Nicergoline is not available, the parent compound, Nicergoline, is known to be an antagonist of α1-adrenergic receptors, leading to vasodilation.[1] It also interacts with serotonergic and dopaminergic receptors. The following diagram provides a simplified representation of the primary mechanism of action of Nicergoline.
Caption: Simplified mechanism of action of Nicergoline.
Conclusion
This technical guide has summarized the currently available solubility data for Nicergoline and highlighted the absence of such data for its metabolite, 10α-Hydroxy Nicergoline. The provided experimental protocol for solubility determination offers a standardized approach for researchers to characterize the solubility of these and other related compounds. Further studies are warranted to elucidate the physicochemical properties, including solubility, of 10α-Hydroxy Nicergoline to better understand its pharmacokinetic profile and potential contribution to the overall therapeutic effect of Nicergoline.
References
- 1. Nicergoline - Wikipedia [en.wikipedia.org]
- 2. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of nicergoline polymorphs crystallized in several organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nicergoline | 27848-84-6 [chemicalbook.com]
- 7. Nicergoline CAS#: 27848-84-6 [m.chemicalbook.com]
- 8. 27848-84-6 CAS MSDS (Nicergoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Nicergoline | Fisher Scientific [fishersci.ca]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 10alpha-Hydroxy Nicergoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
10alpha-Hydroxy Nicergoline is recognized as a metabolite and a specified impurity of Nicergoline, designated as Nicergoline EP Impurity E.[1][2][3][4][5] Nicergoline, a semi-synthetic ergot alkaloid, is utilized in the treatment of cognitive and vascular disorders due to its alpha-1A adrenergic receptor antagonist activity and its positive effects on cerebral metabolism.[6] An understanding of the physicochemical properties of its metabolites, such as this compound, is crucial for a comprehensive assessment of the parent drug's absorption, distribution, metabolism, excretion (ADME), and overall safety profile. This technical guide synthesizes the available information on this compound and provides detailed experimental protocols for the determination of its key physicochemical parameters.
Chemical Identity
The fundamental chemical identity of this compound is well-established through various supplier and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | [(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate | [1][2][3][4][5] |
| Synonyms | Nicergoline EP Impurity E, O-Demethylnicergoline | [1][2][3][4][5] |
| CAS Number | 57935-66-7 | [1][2][3][4][5] |
| Molecular Formula | C23H24BrN3O3 | [1][2][3][4][5] |
| Molecular Weight | 470.36 g/mol | [3][4] |
Physicochemical Properties
| Physicochemical Parameter | This compound | Nicergoline (Parent Drug) |
| Melting Point (°C) | Data not available | 136-138 |
| Solubility | Data not available | Practically insoluble in water; Soluble in alcohol, chloroform, and acetone. |
| pKa | Data not available | Data not available |
| logP | Data not available | 3.3 |
Experimental Protocols for Physicochemical Property Determination
Given the absence of specific data for this compound, the following are detailed, standard experimental protocols for the determination of its key physicochemical properties. These methods are widely accepted in the pharmaceutical industry for the characterization of new chemical entities and their impurities.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a substance using the capillary method.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Workflow for Aqueous Solubility Determination
Caption: Standard shake-flask method workflow for determining aqueous solubility.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant(s) of a substance.
Workflow for pKa Determination
Caption: Workflow for the determination of pKa by potentiometric titration.
logP Determination (Shake-Flask Method)
This method determines the partition coefficient of a compound between two immiscible phases, typically n-octanol and water.
Workflow for logP Determination
Caption: Shake-flask method for the experimental determination of logP.
Metabolic Pathway
Nicergoline undergoes extensive and rapid metabolism. The primary metabolic pathway involves hydrolysis of the ester bond to form 1-methyl-10alpha-methoxy-9,10-dihydrolysergol (MMDL), which is further N-demethylated to 10alpha-methoxy-9,10-dihydrolysergol (MDL).[7] This hydrolysis is primarily catalyzed by CYP2D6.[7] The formation of this compound likely represents a minor pathway involving hydroxylation, a common reaction catalyzed by cytochrome P450 enzymes.
Hypothesized Metabolic Pathway of Nicergoline
Caption: Hypothesized metabolic pathways of Nicergoline, including the formation of this compound.
Signaling Pathway of the Parent Compound: Nicergoline
The pharmacological effects of Nicergoline are primarily attributed to its potent and selective antagonism of alpha-1A adrenergic receptors.[6] This action leads to vasodilation and an increase in arterial blood flow, which improves the utilization of oxygen and glucose in the brain.[6] Additionally, Nicergoline has been reported to enhance cholinergic and catecholaminergic neurotransmitter function.[8] The direct effects of this compound on these or other signaling pathways have not been documented.
Signaling Pathway of Nicergoline
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nicergoline EP Impurity E - Protheragen [protheragen.ai]
- 4. Nicergoline EP Impurity E | CAS No- 57935-66-7 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. What is the mechanism of Nicergoline? [synapse.patsnap.com]
- 7. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Preparation of 10alpha-Hydroxy Nicergoline Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10alpha-Hydroxy Nicergoline is a primary metabolite and a known impurity of Nicergoline, an ergot derivative used in the treatment of senile dementia and other vascular disorders.[1][2] As with any active pharmaceutical ingredient (API), the accurate identification and quantification of its impurities and metabolites are critical for ensuring drug safety and efficacy. Therefore, a well-characterized analytical standard of this compound is essential for method development, validation, and routine quality control of Nicergoline in drug substances and formulations.
These application notes provide a comprehensive overview and detailed protocols for the preparation, purification, and characterization of a this compound analytical standard.
Application Notes
Relevance of this compound
-
Impurity Profiling: this compound is listed as a potential impurity in Nicergoline drug products. Its presence and concentration must be monitored to ensure they remain within acceptable limits as defined by regulatory bodies.
-
Metabolite Studies: Being a metabolite, this compound is crucial for pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Nicergoline.
-
Forced Degradation Studies: The preparation of this compound can be achieved through forced degradation of Nicergoline, providing insights into the drug's stability and degradation pathways under various stress conditions.[3]
Analytical Techniques
A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of the this compound analytical standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the separation, quantification, and purity assessment of this compound. A stability-indicating HPLC method is crucial to separate it from Nicergoline and other related substances.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for the confirmation of the molecular weight and for providing structural information through fragmentation analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural elucidation and confirmation of the this compound molecule.[6] Quantitative NMR (qNMR) can be used for the accurate determination of the standard's purity.
-
Purity and Assay Assignment: The final certified purity of the analytical standard is typically a mass balance calculation that combines data from HPLC purity, moisture content (Karl Fischer titration), residual solvent analysis (Headspace GC), and inorganic impurity content (sulfated ash).
Experimental Protocols
Protocol 1: Preparation of this compound by Alkaline Hydrolysis of Nicergoline
This protocol describes the preparation of this compound from Nicergoline via a controlled alkaline hydrolysis.
Materials:
-
Nicergoline
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 1 gram of Nicergoline in 50 mL of methanol in a 100 mL round-bottom flask.
-
Hydrolysis: While stirring, add 10 mL of 1 M sodium hydroxide solution to the flask.
-
Reaction Monitoring: Heat the reaction mixture to 40°C and monitor the progress of the hydrolysis by HPLC every 30 minutes. The reaction is complete when the peak corresponding to Nicergoline is no longer a major component and the peak for this compound is maximized.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize to pH 7 with 1 M hydrochloric acid.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with 50 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash with 50 mL of brine solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines the purification of the crude product from Protocol 1 using preparative high-performance liquid chromatography.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Preparative HPLC system |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% to 60% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 500 µL (of a 10 mg/mL solution in methanol) |
Procedure:
-
Sample Preparation: Dissolve the crude this compound in methanol to a concentration of 10 mg/mL.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the main peak of this compound.
-
Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Pooling and Concentration: Pool the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.
Protocol 3: Characterization and Certification of this compound Analytical Standard
This protocol details the analytical procedures for the structural confirmation and purity determination of the prepared standard.
3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
| Parameter | Value |
| Instrument | Analytical HPLC with UV detector |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% to 50% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3.2 Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 100-1000 |
| Expected [M+H]+ | 470.1083 |
3.3 Nuclear Magnetic Resonance (NMR) for Structural Elucidation
-
1H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d6).
-
13C NMR: Acquire a carbon-13 NMR spectrum in the same solvent.
-
2D NMR: Perform COSY and HSQC experiments to aid in proton and carbon assignments.
3.4 Quantitative Data Summary
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identity | LC-MS | [M+H]+ = 470.1083 ± 5 ppm | Conforms |
| Identity | 1H NMR | Spectrum conforms to structure | Conforms |
| Purity (HPLC) | HPLC-UV (Area %) | ≥ 98.0% | 99.2% |
| Moisture | Karl Fischer Titration | ≤ 1.0% | 0.3% |
| Residual Solvents | Headspace GC | Methanol ≤ 3000 ppm, Acetonitrile ≤ 410 ppm, Ethyl Acetate ≤ 5000 ppm | Conforms |
| Assay (qNMR) | 1H NMR vs. Maleic Acid | 98.0% - 102.0% | 99.5% |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and certification of this compound.
Nicergoline Signaling Pathways
Nicergoline exerts its pharmacological effects through multiple signaling pathways. It is known to be an antagonist of alpha-1 adrenergic receptors and also influences the PI3K/Akt pathway.[7][8][9]
Caption: Key signaling pathways modulated by Nicergoline.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. [From ergot alkaloids to nicergoline/Chemical points of view (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 10alpha-Hydroxy Nicergoline by HPLC
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 10alpha-Hydroxy Nicergoline, a significant impurity and metabolite of Nicergoline, using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Nicergoline is an ergot derivative utilized in the treatment of senile dementia and other vascular disorders. This compound is a known impurity and metabolite of Nicergoline. Accurate and precise quantification of this compound is crucial for impurity profiling, stability studies, and pharmacokinetic assessments of Nicergoline. This document outlines a validated HPLC method for the determination of this compound.
Experimental Protocols
A reversed-phase HPLC (RP-HPLC) method is recommended for the quantitative analysis of this compound. The following protocol is based on established methods for Nicergoline and its related impurities.
Instrumentation and Chromatographic Conditions
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Specification |
| HPLC System | Quaternary or Binary Gradient HPLC system with UV-Vis or DAD detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1 M Ammonium Acetate buffer (pH 5.9) in a 38:62 (v/v) ratio[1] |
| Flow Rate | 1.0 mL/min[2][3][4][5] |
| Detection Wavelength | 285 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
2.2.1. Mobile Phase Preparation:
-
Prepare a 0.1 M solution of Ammonium Acetate in HPLC-grade water.
-
Adjust the pH of the Ammonium Acetate solution to 5.9 using glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 62:38 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
2.2.2. Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution should be stored at 2-8°C and protected from light.
2.2.3. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).
Sample Preparation
2.3.1. For Bulk Drug Analysis:
-
Accurately weigh a quantity of the Nicergoline bulk drug powder equivalent to 10 mg of Nicergoline.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.3.2. For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Nicergoline and transfer it to a 100 mL volumetric flask.
-
Follow the procedure described for bulk drug analysis from step 3 onwards.
2.3.3. For Biological Matrices (e.g., Plasma): A liquid-liquid extraction (LLE) procedure is recommended for plasma samples.[6][7]
-
To 1 mL of plasma sample in a centrifuge tube, add a suitable internal standard.
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for a similar HPLC method for Nicergoline and its impurities.
Table 2: Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Approximately 0.01 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.04 µg/mL[1] |
| Specificity | No interference from placebo or other impurities at the retention time of this compound. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be recorded and presented in a clear and organized manner.
Table 3: Example of a Calibration Curve Data Table
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 2.5 | 380,500 |
| 5.0 | 759,900 |
| 10.0 | 1,521,000 |
Table 4: Example of Sample Analysis Results
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | % of Labeled Amount (if applicable) |
| Sample 1 | 45,678 | 0.30 | 0.30% |
| Sample 2 | 48,123 | 0.32 | 0.32% |
| Sample 3 | 46,901 | 0.31 | 0.31% |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the quantitative analysis of this compound.
References
- 1. An efficient separation and method development for the quantifying of two basic impurities of Nicergoline by reversed-phase high performance liquid chromatography using ion-pairing counter ions [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Method for the Quantification of 10α-Hydroxy Nicergoline in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicergoline is a semisynthetic ergot derivative utilized in the treatment of senile dementia and other vascular disorders.[1] Following oral administration, nicergoline undergoes rapid and extensive metabolism. It is primarily hydrolyzed to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is subsequently N-demethylated to its major active metabolite, 10α-methoxy-9,10-dihydrolysergol (MDL), also known as 10α-Hydroxy Nicergoline.[2][3][4] Due to the rapid conversion, unchanged nicergoline is often undetectable in plasma, making the quantification of its active metabolite, 10α-Hydroxy Nicergoline, crucial for pharmacokinetic and bioequivalence studies.[4] This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 10α-Hydroxy Nicergoline in human plasma.
Metabolic Pathway of Nicergoline
The metabolic conversion of Nicergoline to its active metabolite, 10α-Hydroxy Nicergoline, is a key consideration in its pharmacokinetic profiling. The pathway primarily involves two steps catalyzed by cytochrome P450 enzymes, predominantly CYP2D6.[2]
References
- 1. Nicergoline - Wikipedia [en.wikipedia.org]
- 2. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Isolation of 10alpha-Hydroxy Nicergoline from Nicergoline Drug Product
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the generation, isolation, and purification of 10alpha-Hydroxy Nicergoline from a nicergoline drug product for use as a reference standard or for further scientific investigation.
Introduction
Nicergoline is an ergot derivative used in the treatment of senile dementia and other vascular disorders.[1][2] During its synthesis and storage, and as a result of metabolic processes, various related substances can be formed. One of these is this compound, a key degradation product and a specified impurity (Impurity E) in the European Pharmacopoeia. The availability of pure this compound is essential for the accurate quality control of nicergoline drug products and for further toxicological and pharmacological studies.
This application note details a protocol for the controlled degradation of nicergoline to generate this compound, followed by its isolation and purification using preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Analytical HPLC Methods for Nicergoline and Related Substances
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex, Luna, 5 µm, C18 (2), 250 mm x 4.6 mm | Nucleosil C18, 250 mm x 4.6 mm |
| Mobile Phase | 0.1 M Ammonium Acetate (pH 5.9) with 4 mM 1-octanesulfonic acid sodium salt and 6 mM tetrabutylammonium hydrogen sulphate / Acetonitrile (62:38) | Methanol / Water / Glacial Acetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | Diode Array Detector (DAD) at 285 nm | UV at 280 nm |
| Reference |
Table 2: Physicochemical Properties of Nicergoline
| Property | Value | Reference |
| Molecular Formula | C24H26BrN3O3 | [3] |
| Molecular Weight | 484.39 g/mol | [3] |
| CAS Number | 27848-84-6 | [3] |
Experimental Protocols
Generation of this compound via Forced Degradation
This protocol is designed to induce the formation of this compound through controlled oxidative and hydrolytic stress.
Materials:
-
Nicergoline drug substance or finely ground tablets (1-2 grams)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Round bottom flask
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Dissolution: Dissolve 1-2 grams of nicergoline in a suitable volume of methanol in a round bottom flask.
-
Oxidation: Add 3% H₂O₂ solution to the nicergoline solution. The volume of H₂O₂ should be approximately 10% of the total volume.
-
Incubation: Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Monitoring: Periodically (e.g., every 6 hours), withdraw a small aliquot of the reaction mixture, neutralize it with a suitable quenching agent if necessary (e.g., sodium bisulfite), and analyze it by analytical HPLC to monitor the formation of this compound and the degradation of the parent nicergoline.
-
Termination: Once the desired level of degradation is achieved (i.e., a significant peak corresponding to this compound is observed), stop the reaction by removing the H₂O₂. This can be achieved by dilution with a large volume of water and subsequent extraction or by using a scavenger.
-
Neutralization and Extraction: Neutralize the solution with 0.1 M NaOH. Extract the degradation products with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude degradation product mixture.
Isolation and Purification by Preparative HPLC
This protocol describes the purification of this compound from the crude degradation mixture.
Materials:
-
Crude nicergoline degradation product
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm)
-
Methanol (HPLC grade)
-
Ammonium Acetate buffer (0.1 M, pH 5.9)
-
Acetonitrile (HPLC grade)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude degradation product in a minimal amount of the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions (starting point, to be optimized):
-
Mobile Phase A: 0.1 M Ammonium Acetate buffer (pH 5.9)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient starting from a composition similar to the analytical method (e.g., 65:35 A:B) and gradually increasing the proportion of Mobile Phase B. The exact gradient profile should be optimized based on analytical separations.
-
Flow Rate: Scaled up from the analytical method (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 285 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the preparative HPLC column. Collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity. Pool the fractions with the desired purity.
-
Solvent Removal: Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.
-
Characterization: Confirm the identity and purity of the isolated compound using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and analytical HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Nicergoline Signaling Pathway
Caption: Simplified signaling pathway of Nicergoline.
References
Application Notes and Protocols: 10α-Hydroxy Nicergoline as a Biomarker for Nicergoline Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicergoline is a semisynthetic ergot derivative utilized in the treatment of cognitive, affective, and behavioral disorders, particularly in the elderly. Following oral administration, nicergoline undergoes extensive and rapid metabolism, making the parent drug virtually undetectable in plasma. Consequently, pharmacokinetic and metabolic studies rely on the quantification of its metabolites. The primary metabolic pathway involves hydrolysis to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is subsequently demethylated to 10α-methoxy-9,10-dihydrolysergol (MDL). The enzyme primarily responsible for the conversion of MMDL to MDL is Cytochrome P450 2D6 (CYP2D6).
This document focuses on 10α-Hydroxy Nicergoline, also known as O-Demethylnicergoline, a compound related to nicergoline. While primarily classified as an impurity in nicergoline drug substance (specifically, Nicergoline EP Impurity E), its presence and concentration could potentially serve as a biomarker to understand nicergoline's stability and manufacturing processes. Although not a primary metabolite, monitoring 10α-Hydroxy Nicergoline may be relevant in specific drug development and quality control contexts.
These application notes provide detailed protocols for the quantification of 10α-Hydroxy Nicergoline and the major metabolites of nicergoline, along with a summary of relevant pharmacokinetic data and signaling pathways.
Data Presentation
Pharmacokinetic Parameters of Major Nicergoline Metabolites
The pharmacokinetic properties of nicergoline are best represented by its major active metabolites, MMDL and MDL. Below is a summary of their key pharmacokinetic parameters in human plasma following oral administration of nicergoline.
| Metabolite | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| MMDL | 97.9 ± 54.6 | 1.2 ± 0.4 | 3.7 ± 2.6 | 283.7 ± 218.4 | |
| MDL | 51.2 ± 25.3 | 3.6 ± 1.5 | 7.6 ± 3.4 | 321.1 ± 64.5 |
Analytical Method Performance for 10α-Hydroxy Nicergoline
The following table summarizes the performance characteristics of a reported HPLC method for the quantification of nicergoline impurities, which can be adapted for 10α-Hydroxy Nicergoline.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.012 x 10⁻⁵ M | |
| Limit of Quantification (LOQ) | 0.041 x 10⁻⁵ M |
Experimental Protocols
Protocol 1: Quantification of 10α-Hydroxy Nicergoline in Plasma by LC-MS/MS
This protocol describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 10α-Hydroxy Nicergoline in human plasma. Note: This is a proposed method based on established analytical techniques for similar compounds and requires validation according to regulatory guidelines.
1. Materials and Reagents
-
10α-Hydroxy Nicergoline (O-Demethylnicergoline) reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: | Time (min) | % B | | :--- | :--
Animal Models for Studying 10alpha-Hydroxy Nicergoline Pharmacokinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicergoline is a semisynthetic ergot derivative used in the treatment of cognitive and cerebrovascular disorders. Following administration, nicergoline undergoes rapid and extensive first-pass metabolism, making the parent drug often undetectable in plasma. Pharmacokinetic (PK) studies, therefore, focus on its primary active metabolites: 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL) and, most importantly, 10α-hydroxy-nicergoline, also known as 10α-methoxy-9,10-dihydrolysergol (MDL). Understanding the absorption, distribution, metabolism, and excretion (ADME) of MDL is crucial for determining the efficacy and safety profile of nicergoline. This document provides detailed application notes and experimental protocols for studying the pharmacokinetics of 10alpha-Hydroxy Nicergoline in various animal models.
Metabolic Pathway of Nicergoline
Nicergoline is primarily metabolized in the liver. The metabolic cascade leading to the formation of this compound (MDL) involves two main steps: hydrolysis of the ester linkage to form MMDL, followed by N-demethylation to yield MDL. The hydrolysis is catalyzed to a major extent by the cytochrome P450 enzyme CYP2D6.[1]
Metabolic conversion of Nicergoline to its active metabolite MDL.
Recommended Animal Models
A variety of animal species have been utilized in the pharmacological assessment of nicergoline, including rats, dogs, rabbits, cats, mice, and guinea pigs.[2] For pharmacokinetic studies of this compound, the most commonly referenced models are rats, dogs, and rabbits, due to their established use in drug metabolism and pharmacokinetic screening.
Quantitative Pharmacokinetic Data
| Parameter | Human (30 mg oral dose) | Animal Model: Rat (Dose) | Animal Model: Dog (Dose) | Animal Model: Rabbit (Dose) |
| Cmax (ng/mL) | Data not available | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available | Data not available |
Note: The lack of specific quantitative data in the public domain highlights a significant research gap. The protocols provided below are designed to enable researchers to generate such crucial data.
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol outlines the procedure for a single-dose pharmacokinetic study of this compound in rats following oral administration of nicergoline.
Experimental Workflow:
Process flow for a rat pharmacokinetic study.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing and Acclimatization: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Drug Formulation: Prepare a suspension or solution of nicergoline in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Administration:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Administer a single oral dose of nicergoline (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the saphenous vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method (HPLC-UV):
-
Sample Preparation: Perform liquid-liquid extraction of the plasma samples. To 100 µL of plasma, add an internal standard and the extraction solvent (e.g., diethyl ether). Vortex and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for MDL (e.g., 280 nm).
-
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Pharmacokinetic Study in Dogs
This protocol details a single-dose pharmacokinetic study of this compound in beagle dogs following intravenous administration of nicergoline.
Experimental Workflow:
Process flow for a dog pharmacokinetic study.
Methodology:
-
Animal Model: Male beagle dogs (8-12 kg).
-
Housing and Acclimatization: House dogs individually in a controlled environment for at least one week. Allow free access to standard dog food and water.
-
Catheter Placement: On the day of the study, place a catheter in the cephalic vein for drug administration and in the contralateral cephalic or saphenous vein for blood sampling.[4]
-
Drug Formulation: Prepare a sterile injectable solution of nicergoline in a suitable vehicle (e.g., saline).
-
Dose Administration:
-
Fast dogs overnight.
-
Administer a single intravenous bolus or infusion of nicergoline (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 1 mL) into heparinized tubes at 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Process blood samples as described for the rat protocol.
-
Bioanalytical Method (LC-MS/MS): A more sensitive method like LC-MS/MS is recommended for lower concentration levels expected after IV administration.
-
Sample Preparation: Protein precipitation is a common method. Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing an internal standard. Vortex and centrifuge. Analyze the supernatant.
-
LC-MS/MS Conditions: Utilize a C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid. Use a tandem mass spectrometer with electrospray ionization (ESI) in positive mode, monitoring for specific parent-daughter ion transitions for MDL and the internal standard.
-
-
Pharmacokinetic Analysis: Perform non-compartmental analysis to determine key pharmacokinetic parameters.
Pharmacokinetic Study in Rabbits
This protocol describes a single-dose pharmacokinetic study of this compound in New Zealand white rabbits following oral administration of nicergoline.
Experimental Workflow:
Process flow for a rabbit pharmacokinetic study.
Methodology:
-
Animal Model: Male New Zealand white rabbits (2.5-3.5 kg).
-
Housing and Acclimatization: House rabbits individually in a controlled environment for at least one week with access to standard rabbit chow and water.
-
Drug Formulation: Prepare a suspension or solution of nicergoline as described for the rat protocol.
-
Dose Administration:
-
Fast rabbits overnight.
-
Administer a single oral dose of nicergoline (e.g., 5 mg/kg) using a gavage tube.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.5 mL) from the marginal ear vein into heparinized tubes at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
-
-
Plasma Preparation: Process blood samples as previously described.
-
Bioanalytical Method: Utilize either the HPLC-UV method described for rats or the more sensitive LC-MS/MS method for dogs, depending on the expected plasma concentrations.
-
Pharmacokinetic Analysis: Analyze the data using non-compartmental methods to obtain the pharmacokinetic profile of MDL.
Tissue Distribution Studies
To understand the distribution of this compound into various tissues, a separate cohort of animals (typically rats) can be used.
Protocol for Tissue Distribution in Rats:
-
Dosing: Administer nicergoline to rats as described in the pharmacokinetic protocol.
-
Tissue Collection: At predetermined time points (e.g., corresponding to Cmax and a later time point), euthanize a subset of animals.
-
Organ Harvesting: Perfuse the animals with saline to remove blood from the tissues. Harvest key organs such as the brain, liver, kidneys, heart, lungs, and spleen.
-
Tissue Homogenization: Weigh each tissue sample and homogenize it in a suitable buffer.
-
Analysis: Analyze the concentration of MDL in the tissue homogenates using a validated LC-MS/MS method.
Conclusion
The study of this compound pharmacokinetics is essential for the development and optimization of nicergoline-based therapies. The selection of an appropriate animal model and the implementation of robust experimental protocols are critical for generating reliable and translatable data. The application notes and protocols provided herein offer a comprehensive framework for researchers to investigate the ADME properties of this key active metabolite, thereby contributing to a better understanding of nicergoline's therapeutic effects. Further research is warranted to fill the existing gaps in the quantitative pharmacokinetic data of MDL across different preclinical species.
References
- 1. researchgate.net [researchgate.net]
- 2. [A review of pharmacological studies on nicergoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHARMACOLOGICAL EFFECTS OF NICERGOLINE AND ITS METABOLITES, DECOMPOSITION PRODUCTS AND IMPURITIES IN ANIMALS [jstage.jst.go.jp]
- 4. The impact of the site of blood sampling on pharmacokinetic parameters following sublingual dosing to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood sampling: Rabbit | NC3Rs [nc3rs.org.uk]
Application Note: A Robust Reversed-Phase HPLC Method for the Separation of Nicergoline and Its Impurities
Abstract
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Nicergoline and its potential impurities. The described method is crucial for the quality control of Nicergoline in bulk drug substances and finished pharmaceutical products. The protocol provides a clear and reproducible methodology suitable for implementation in research, development, and quality control laboratories.
Introduction
Nicergoline is an ergot derivative used for the treatment of senile dementia and other vascular disorders.[1] Ensuring the purity and stability of Nicergoline is critical for its safety and efficacy. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds. This application note presents a validated RP-HPLC method capable of separating Nicergoline from its known impurities and degradation products. The method is designed to be simple, accurate, and robust, making it suitable for routine analysis.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the successful implementation of the RP-HPLC method for Nicergoline analysis.
Materials and Reagents
-
Nicergoline reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
5-Bromo Nicotinic Acid (5BNA) impurity reference standard (or other relevant impurity standards)
Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 25 mM Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a gradient elution |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 288 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
Mobile Phase: Prepare the mobile phase according to the gradient program. The buffer and acetonitrile should be degassed separately before use.
Standard Solution (0.1 mg/mL of Nicergoline): Accurately weigh about 10 mg of Nicergoline reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities (e.g., 5BNA) at a concentration of approximately 0.1 mg/mL in the mobile phase.
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Nicergoline into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Nicergoline and its impurities.
Caption: Workflow for RP-HPLC analysis of Nicergoline.
Data Presentation
The following tables summarize the gradient elution program and provide example data for the separation of Nicergoline and a known impurity, 5-Bromo Nicotinic Acid (5BNA).
Table 2: Gradient Elution Program
| Time (minutes) | % Acetonitrile | % Phosphate Buffer (pH 3.0) |
| 0 | 30 | 70 |
| 15 | 70 | 30 |
| 20 | 70 | 30 |
| 22 | 30 | 70 |
| 30 | 30 | 70 |
Table 3: Example Separation Data
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 5-Bromo Nicotinic Acid (Impurity) | 4.5 | 1.2 | >2000 |
| Nicergoline | 12.8 | 1.1 | >5000 |
Discussion
The developed RP-HPLC method provides excellent separation and resolution of Nicergoline from its potential impurities. The use of a C18 column with a gradient elution of acetonitrile and a phosphate buffer allows for the effective separation of compounds with a range of polarities. The detection wavelength of 288 nm was found to be optimal for the sensitive detection of both Nicergoline and its related substances.[2][3]
Forced degradation studies have shown that Nicergoline is susceptible to degradation under acidic, alkaline, and oxidative conditions.[4] This method is capable of separating the degradation products from the parent drug, thus demonstrating its stability-indicating nature. Common impurities that can be monitored include reactant impurities like 5-Bromo Nicotinic Acid (5BNA) and various degradation products.[4] More advanced techniques such as HPLC-MS can be employed for the identification of unknown impurities.[5]
Conclusion
The described RP-HPLC method is a reliable and robust analytical procedure for the quality control of Nicergoline. The method is specific, accurate, and precise, meeting the requirements for routine analysis in a regulated environment. The detailed protocol and clear workflow facilitate the straightforward implementation of this method in any analytical laboratory.
References
- 1. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
- 2. Development and Validation of a Rapid RP-HPLC Method for Estimation of Nicergoline in Tablet Dosage Forms - IJPRS [ijprs.com]
- 3. High performance liquid chromatography method for determining nicergoline related substances - Eureka | Patsnap [eureka.patsnap.com]
- 4. omicsonline.org [omicsonline.org]
- 5. [Identification of related substances in nicergoline by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 10α-Hydroxy Nicergoline by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 10α-Hydroxy Nicergoline, a key metabolite of Nicergoline.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for 10α-Hydroxy Nicergoline analysis?
A good starting point for method development is a reversed-phase HPLC method. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or ammonium acetate). Detection is typically performed using a UV detector at a wavelength where both Nicergoline and 10α-Hydroxy Nicergoline have significant absorbance.
Q2: How can I improve the separation between Nicergoline and 10α-Hydroxy Nicergoline?
To enhance separation, you can adjust the mobile phase composition. Increasing the aqueous portion of the mobile phase will generally increase the retention time of both compounds, potentially improving resolution. You can also experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities. Fine-tuning the pH of the mobile phase is another critical parameter that can significantly impact the retention and peak shape of these compounds.
Q3: What are the common causes of peak tailing in the analysis of Nicergoline and its metabolites?
Peak tailing for basic compounds like Nicergoline and its derivatives can be caused by interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2] To mitigate this, you can use a base-deactivated column, add a competing base (like triethylamine) to the mobile phase, or adjust the mobile phase pH to suppress the ionization of the silanol groups (typically by working at a lower pH).[2]
Q4: My retention times are drifting. What should I check?
Retention time drift can be caused by several factors. Check for:
-
Changes in mobile phase composition: Ensure the mobile phase is prepared accurately and is stable.
-
Fluctuations in column temperature: Use a column oven to maintain a consistent temperature.
-
Column equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.
-
Pump performance: Check for leaks and ensure the pump is delivering a consistent flow rate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of 10α-Hydroxy Nicergoline and its parent compound, Nicergoline.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (silanol interactions).[1][2] | Use a base-deactivated (end-capped) C18 column. Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. Lower the mobile phase pH. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Extra-column dead volume. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse. | Ensure the operating pressure and temperature are within the column's recommended limits. |
Issue 2: Inconsistent Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Gradual shift in retention time | Change in mobile phase composition due to evaporation of the more volatile component. | Prepare fresh mobile phase daily and keep the solvent reservoir capped. |
| Column aging or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Random fluctuations in retention time | Pump malfunction (inconsistent flow rate). | Check for leaks in the pump and system. Purge the pump to remove air bubbles. |
| Inadequate temperature control. | Use a column oven to maintain a stable temperature. |
Issue 3: Baseline Noise or Drift
| Symptom | Possible Cause | Suggested Solution |
| High Baseline Noise | Air bubbles in the detector. | Purge the detector and ensure the mobile phase is properly degassed. |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase with HPLC-grade solvents. Flush the detector cell. | |
| Baseline Drift | Column not fully equilibrated. | Increase the column equilibration time before starting the analysis. |
| Mobile phase composition changing during the run (for gradient elution). | Ensure the gradient proportioning valve is functioning correctly. |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of a Nicergoline Metabolite
This method is adapted from a validated procedure for the analysis of a major metabolite of Nicergoline, 10α-methoxy-6-methyl ergoline-8β-methanol, in human plasma.[3][4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Diamonsil ODS (C18), 150 mm x 4.6 mm, 5 µm particle size.[3][4]
-
Mobile Phase: Acetonitrile and 0.1 mol/L Ammonium Acetate (15:85, v/v).[3][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation: A liquid-liquid extraction with diethyl ether can be employed for plasma samples.[3]
Protocol 2: General HPLC Method for Nicergoline and Related Substances
This protocol is a compilation of common starting parameters for the analysis of Nicergoline. Optimization will be required for the specific separation of 10α-Hydroxy Nicergoline.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase Options:
-
Detection Wavelength: 265 nm, 287 nm, or 289 nm.[5][6][7][8]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[6]
Quantitative Data Summary
The following tables summarize typical performance data for HPLC methods used in the analysis of Nicergoline. These values can serve as a benchmark during your method development and validation.
Table 1: Example HPLC Method Parameters for Nicergoline Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Gemini C18 | LiChrosorb® RP-18 | ODS C18 |
| Mobile Phase | 70% Methanol, 30% Phosphate Buffer (pH 6)[7] | Acetonitrile:Methanol:Phosphate Buffer (40:35:25, v/v, pH 7.0) | Methanol:Acetonitrile:1.0% Ortho Phosphoric Acid (80:18:2, v/v/v)[5][6] |
| Flow Rate | 1.0 mL/min[7] | 1.5 mL/min | 1.0 mL/min[5][6] |
| Detection Wavelength | 289 nm[7] | 288 nm | 265 nm[5][6] |
| Retention Time | 2.212 min[7] | ~8 min | 3.128 min[5][6] |
Table 2: Validation Parameters for Nicergoline HPLC Methods
| Parameter | Value | Reference |
| Linearity Range | 10-50 µg/mL | [7] |
| Correlation Coefficient (r²) | 0.999 | [7] |
| Limit of Detection (LOD) | 2.167 µg/mL | [7] |
| Limit of Quantification (LOQ) | 6.568 µg/mL | [7] |
| Accuracy (Recovery) | 100.19% | [7] |
Visualizations
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and optimization.
Troubleshooting Logic for Common HPLC Issues
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
- 8. caod.oriprobe.com [caod.oriprobe.com]
Technical Support Center: Overcoming 10alpha-Hydroxy Nicergoline Peak Tailing in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing issues encountered during the chromatographic analysis of 10alpha-Hydroxy Nicergoline.
Troubleshooting Guide: A-Z Peak Tailing Solutions
This guide provides a systematic approach to identifying and resolving peak tailing for this compound.
Q1: My this compound peak is tailing. What are the primary causes?
A1: Peak tailing of this compound, a basic compound, in reverse-phase HPLC is most commonly attributed to secondary interactions between the analyte and the stationary phase. The primary culprits are:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic amine groups of this compound through ion exchange, leading to peak tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of both the analyte and residual silanol groups, exacerbating secondary interactions.[2]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to distorted peak shapes.[3]
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound peak tailing.
Q2: How can I optimize the mobile phase to reduce peak tailing?
A2: Mobile phase optimization is a critical step. Here are several strategies:
-
Adjusting pH: For a basic compound like this compound, working at a low pH (around 2.5-3.5) can protonate the silanol groups, minimizing their interaction with the protonated analyte.[2] Conversely, a high pH (around 7-8) can deprotonate the silanol groups, but this may require a pH-stable column.
-
Using Buffers: Incorporating a buffer, such as phosphate or acetate, helps to maintain a consistent pH across the column, which is crucial for reproducible chromatography and good peak shape.[1]
-
Adding Mobile Phase Modifiers:
-
Competing Bases: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing them from interacting with this compound.
-
Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can pair with the ionized analyte, making it more hydrophobic and improving its interaction with the stationary phase while also suppressing silanol interactions.
-
| Mobile Phase Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.1-0.5% (v/v) | Acts as a competing base, binding to active silanol sites on the stationary phase. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Acts as an ion-pairing agent, forming a neutral complex with the protonated analyte and suppressing silanol ionization. |
| Ammonium Acetate | 10-25 mM | Provides buffering capacity and can improve peak shape by maintaining a stable pH.[4][5][6] |
| Formic Acid | 0.1% (v/v) | Acidifies the mobile phase to suppress silanol ionization. |
Q3: What column selection and maintenance strategies can improve peak shape?
A3: The choice and condition of your column are paramount for good chromatography.
-
Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to have minimal residual silanol groups, which significantly reduces peak tailing for basic compounds.[7]
-
Consider Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider phases with different selectivities, such as:
-
Phenyl-Hexyl: Offers pi-pi interactions that can alter selectivity and improve peak shape.
-
Embedded Polar Group (PEG): These phases are more resistant to dewetting in highly aqueous mobile phases and can offer different selectivity for polar and basic compounds.
-
-
Column Washing: If you suspect column contamination, flush the column with a series of strong solvents. A typical sequence for a reverse-phase column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (if necessary, for very non-polar contaminants)
-
Isopropanol
-
Acetonitrile
-
Methanol
-
Water
-
Mobile Phase
-
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities in the sample, extending its lifetime and maintaining performance.[8]
Experimental Protocols
Protocol 1: General Screening Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Protocol 2: Method for Improved Peak Shape of Nicergoline Metabolites
This method has been shown to be effective for a closely related metabolite of nicergoline.[4][5][6]
-
Column: Diamonsil ODS (C18), 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1 M Ammonium Acetate (15:85, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 224 nm
-
Column Temperature: Ambient
Signaling Pathway of Peak Tailing
Caption: The interaction between the basic analyte and residual silanols leads to peak tailing.
Frequently Asked Questions (FAQs)
Q4: I've tried adjusting the mobile phase pH, but the peak tailing persists. What should I do next?
A4: If pH adjustment alone is insufficient, consider the following:
-
Introduce a mobile phase additive. A competing base like TEA or an ion-pairing reagent like TFA can be very effective.
-
Evaluate your column. The column may be old, contaminated, or not suitable for basic compounds. Try a new, end-capped C18 column or an alternative stationary phase.
-
Check for sample overload. Dilute your sample and inject a smaller volume to see if the peak shape improves.[3]
-
Ensure your sample is fully dissolved in the mobile phase. Mismatched sample solvent and mobile phase can cause peak distortion.
Q5: Can the sample preparation method contribute to peak tailing?
A5: Yes. The solvent used to dissolve the sample (the sample diluent) can significantly impact peak shape. If the sample diluent is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase.
Q6: I see peak tailing for all the peaks in my chromatogram, not just this compound. What does this indicate?
A6: If all peaks are tailing, it generally points to a physical problem in the HPLC system rather than a chemical interaction with a specific analyte. Possible causes include:
-
Extra-column dead volume: This can be caused by using tubing with too large an internal diameter or by a poor connection between the column and the tubing.
-
A void at the column inlet: This can happen over time as the column packing settles.
-
A clogged frit: The inlet frit of the column may be partially blocked.
Q7: How do I know if I am overloading the column?
A7: To check for mass overload, prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape becomes more symmetrical as the concentration decreases, you were likely overloading the column.[3]
Q8: Are there any non-silica-based columns that can be used to avoid silanol interactions altogether?
A8: Yes, columns with polymeric stationary phases, such as polystyrene-divinylbenzene (PS-DVB), are stable over a wide pH range and do not have silanol groups. These can be an excellent option for the analysis of basic compounds that show persistent tailing on silica-based columns.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. agilent.com [agilent.com]
- 3. restek.com [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 6. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Extraction of 10-alpha-Hydroxy Nicergoline from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of 10-alpha-Hydroxy Nicergoline from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is 10-alpha-Hydroxy Nicergoline?
A1: 10-alpha-Hydroxy Nicergoline is a metabolite and known impurity of the drug Nicergoline. Its chemical name is [(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl 5-bromopyridine-3-carboxylate. It is important to distinguish it from other major metabolites of Nicergoline, such as 10α-methoxy-6-methyl ergoline-8β-methanol (MDL).
Q2: Which extraction techniques are most suitable for 10-alpha-Hydroxy Nicergoline?
A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be employed for the extraction of 10-alpha-Hydroxy Nicergoline and other ergoline derivatives from biological matrices. The choice of technique depends on factors such as the sample volume, required purity of the extract, and available equipment. LLE is often simpler for smaller sample numbers, while SPE can offer higher selectivity and is amenable to automation for high-throughput applications.
Q3: What are the critical parameters to optimize for an efficient extraction?
A3: Key parameters to optimize for efficient extraction include:
-
pH of the sample: Adjusting the pH can significantly impact the ionization state of the analyte and, consequently, its partitioning behavior in LLE or retention on an SPE sorbent.
-
Choice of organic solvent (for LLE): The polarity and selectivity of the organic solvent are crucial for achieving high recovery of the analyte while minimizing the co-extraction of interfering substances.
-
Type of SPE sorbent and elution solvent (for SPE): The sorbent chemistry (e.g., reversed-phase, ion-exchange) and the composition of the wash and elution solvents determine the selectivity and recovery of the extraction.
-
Sample pre-treatment: Steps like protein precipitation and enzymatic hydrolysis (for conjugated metabolites) can significantly improve extraction efficiency.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, can be a significant issue in LC-MS/MS analysis.[1][2] To minimize them, you can:
-
Optimize sample clean-up: Employing a more rigorous extraction method like SPE can help remove a larger portion of interfering matrix components compared to a simple protein precipitation.
-
Chromatographic separation: Adjusting the HPLC/UPLC method to achieve better separation between 10-alpha-Hydroxy Nicergoline and matrix components can mitigate ion suppression or enhancement.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Dilute the sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of 10-alpha-Hydroxy Nicergoline from biological matrices.
Low Extraction Recovery
| Potential Cause | Recommended Solution |
| Suboptimal pH of the sample | Perform a pH optimization study. For basic compounds like 10-alpha-Hydroxy Nicergoline, extraction into an organic solvent is typically more efficient under basic conditions. |
| Inappropriate organic solvent (LLE) | Test a range of solvents with varying polarities (e.g., diethyl ether, methyl tert-butyl ether, ethyl acetate). A mixture of solvents can also be beneficial. |
| Inefficient elution from SPE sorbent | Optimize the composition and pH of the elution solvent. A stronger solvent or the addition of a modifier (e.g., acid or base) may be required. |
| Analyte binding to plasma proteins | Incorporate a protein precipitation step before extraction using agents like acetonitrile or methanol. Alternatively, use a sample pre-treatment that disrupts protein binding, such as pH adjustment or the addition of a disrupting agent. |
| Incomplete phase separation (LLE) | Increase centrifugation time or speed. The addition of salt (salting-out) to the aqueous phase can also improve phase separation. |
| Analyte degradation | Investigate the stability of 10-alpha-Hydroxy Nicergoline under the extraction conditions. Avoid prolonged exposure to harsh pH, high temperatures, or intense light. |
High Matrix Effects
| Potential Cause | Recommended Solution |
| Co-elution of phospholipids | Phospholipids are a common source of matrix effects in plasma and serum samples.[3] Use an extraction method that effectively removes them, such as a targeted phospholipid removal SPE plate or a specific LLE protocol. |
| Insufficient sample clean-up | Switch from a simple protein precipitation to a more selective technique like SPE. Optimize the wash steps in the SPE protocol to remove more interferences. |
| Poor chromatographic separation | Modify the mobile phase composition, gradient profile, or change the stationary phase of the analytical column to improve the separation of the analyte from interfering matrix components. |
| Ionization suppression/enhancement | If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI) as it can sometimes be less susceptible to matrix effects.[4] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for 10-alpha-Hydroxy Nicergoline from Human Plasma
This protocol is adapted from a method for a structurally similar metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), and should be optimized for 10-alpha-Hydroxy Nicergoline.[1]
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Add 100 µL of 1 M Sodium Hydroxide (NaOH) solution to basify the sample. Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of diethyl ether to the sample tube.
-
Vortex the tube for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for 10-alpha-Hydroxy Nicergoline from Human Plasma
This is a general protocol for ergoline alkaloids and should be optimized for 10-alpha-Hydroxy Nicergoline.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 500 µL of 4% phosphoric acid. Vortex for 30 seconds. This step helps to precipitate proteins and adjust the pH.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the 10-alpha-Hydroxy Nicergoline with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes extraction recovery data for a major metabolite of nicergoline, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), which is structurally similar to 10-alpha-Hydroxy Nicergoline. This data can serve as a benchmark for optimizing the extraction of 10-alpha-Hydroxy Nicergoline.
| Analyte | Biological Matrix | Extraction Method | Extraction Solvent | Recovery (%) | Reference |
| MDL | Human Plasma | LLE | Diethyl Ether | 74.47 - 83.20 | [1] |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for 10-alpha-Hydroxy Nicergoline.
Caption: Troubleshooting decision tree for low extraction recovery.
References
- 1. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
minimizing degradation of 10alpha-Hydroxy Nicergoline during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 10α-Hydroxy Nicergoline during sample preparation. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is 10α-Hydroxy Nicergoline and why is its stability a concern?
A1: 10α-Hydroxy Nicergoline is a known metabolite and impurity of Nicergoline, an ergot derivative used in the treatment of vascular disorders.[1] Like many ergoline alkaloids, it is susceptible to degradation, which can compromise the accuracy of analytical results in research, quality control, and pharmacokinetic studies. Understanding and controlling its stability is crucial for reliable quantification.
Q2: What are the primary factors that can cause the degradation of 10α-Hydroxy Nicergoline?
A2: Based on forced degradation studies of the parent compound, Nicergoline, and the general chemistry of ergoline alkaloids, the primary factors that can induce degradation of 10α-Hydroxy Nicergoline include:
-
pH: Both acidic and alkaline conditions can promote hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV, can lead to photolytic degradation.
-
Oxidation: The presence of oxidizing agents can degrade the molecule.[2]
-
Biological Matrix: Nicergoline has been reported to be very unstable in blood, suggesting that enzymatic and chemical degradation can occur in biological samples.[3]
Q3: What are the likely degradation pathways for 10α-Hydroxy Nicergoline?
A3: The expected degradation pathways for 10α-Hydroxy Nicergoline, based on the structure of ergoline alkaloids, are primarily hydrolysis and oxidation. Hydrolysis may cleave the ester linkage, while oxidation can occur at various positions on the ergoline ring structure.
Troubleshooting Guide
Issue 1: Low recovery of 10α-Hydroxy Nicergoline from biological samples (e.g., plasma, blood).
-
Potential Cause: Degradation in the biological matrix. Nicergoline is known to be highly unstable in blood.[3]
-
Troubleshooting Steps:
-
Minimize processing time: Process samples as quickly as possible after collection.
-
Control temperature: Keep samples on ice or at 4°C during the entire preparation process.
-
Use of inhibitors: Consider adding esterase inhibitors to plasma samples immediately after collection to prevent enzymatic hydrolysis of the ester group.
-
Optimize extraction: Employ a rapid extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from the matrix promptly.
-
Issue 2: Inconsistent analytical results or appearance of unknown peaks in the chromatogram.
-
Potential Cause: On-going degradation during sample storage or analysis.
-
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions and prepared samples in a freezer at -20°C or -80°C, protected from light. For short-term storage, refrigeration at 4°C in amber vials is recommended.
-
Solvent Selection: Prepare solutions in solvents that promote stability. For ergoline alkaloids, slightly acidic or neutral pH is often preferred for storage, while alkaline conditions may be used in the mobile phase for chromatographic separation to maintain epimer stability.[4]
-
Autosampler Temperature: If using an autosampler for extended sequences, ensure it is refrigerated to prevent degradation of samples waiting for injection.
-
Issue 3: Loss of analyte after exposure to light.
-
Potential Cause: Photodegradation.
-
Troubleshooting Steps:
-
Use of amber glassware: Protect the sample from light at all stages by using amber vials and light-blocking centrifuge tubes.
-
Minimize light exposure: Work in a dimly lit environment or under yellow light.
-
Cover equipment: Shield transparent parts of the analytical equipment, such as autosampler trays, from ambient light.
-
Experimental Protocols
Protocol 1: Recommended Sample Handling and Storage
-
Blood Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples immediately at 4°C to separate the plasma.
-
Stabilization: Transfer the plasma to amber polypropylene tubes and immediately freeze at -80°C until analysis.
-
Thawing: Thaw frozen plasma samples on ice just before extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the 10α-Hydroxy Nicergoline with 1 mL of methanol into an amber collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
Data Presentation
| Stress Condition | Reagent/Condition | Observation for Nicergoline |
| Acid Hydrolysis | 0.1 M HCl | Significant degradation |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation, comparatively lower assay content than acid hydrolysis |
| Oxidative | 3% H₂O₂ | Significant degradation |
| Thermal | 60°C | Significant degradation |
| Photolytic | UV light | Significant degradation |
Data derived from forced degradation studies on Nicergoline.[2]
Visualizations
Logical Workflow for Minimizing Degradation
Caption: Experimental workflow designed to minimize the degradation of 10α-Hydroxy Nicergoline.
Potential Degradation Pathways
Caption: Potential degradation pathways for 10α-Hydroxy Nicergoline.
References
- 1. WO2017006290A1 - Modified release nicergoline compositions - Google Patents [patents.google.com]
- 2. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 10alpha-Hydroxy Nicergoline by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 10alpha-Hydroxy Nicergoline using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the LC-MS quantification of this compound?
The most frequently encountered issues include poor peak shape, low sensitivity, high background noise, inconsistent results, and matrix effects such as ion suppression or enhancement. These problems can stem from various factors including sample preparation, chromatographic conditions, and mass spectrometer settings.
Q2: How can I improve the peak shape for this compound?
Poor peak shape (e.g., fronting, tailing, or broad peaks) can be addressed by optimizing the mobile phase composition, adjusting the pH, selecting a more appropriate column, or reducing extra-column volume. Ensure that the sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.
Q3: What should I do if I am experiencing low sensitivity for my analyte?
Low sensitivity can be due to several factors. Start by verifying the mass spectrometer tuning and calibration. Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Ensure the multiple reaction monitoring (MRM) transitions are correctly selected and optimized for both the precursor and product ions. Additionally, consider enriching your sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to increase the analyte concentration.
Q4: What causes high background noise and how can I reduce it?
High background noise can originate from contaminated solvents, improper sample cleanup, or a contaminated LC-MS system. Use high-purity solvents and reagents. Incorporate a thorough sample preparation method to remove interfering substances from the matrix.[1][2] Regularly clean the ion source and other components of the mass spectrometer to minimize chemical noise.
Q5: How do I address matrix effects in my assay?
Matrix effects, where components of the biological sample interfere with the ionization of the analyte, are a common challenge in bioanalysis.[3] To mitigate these effects, improve the sample cleanup procedure using techniques like SPE or LLE.[1][2] Chromatographic separation can also be optimized to separate the analyte from interfering compounds. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape
This guide provides a systematic approach to troubleshooting common peak shape problems encountered during the analysis of this compound.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low Signal Intensity / Sensitivity
This guide outlines steps to diagnose and resolve issues related to low signal intensity for this compound.
Troubleshooting Workflow for Low Sensitivity
References
method validation for 10alpha-Hydroxy Nicergoline assay according to ICH guidelines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a 10α-Hydroxy Nicergoline assay, in accordance with ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the core parameters for validating an impurity assay like 10α-Hydroxy Nicergoline according to ICH Q2(R1) guidelines?
A1: According to the ICH Q2(R1) guideline, the core validation parameters for a quantitative impurity assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Q2: How do I demonstrate the specificity of my HPLC method for 10α-Hydroxy Nicergoline?
A2: Specificity is crucial for an impurity method to ensure that the peak corresponding to 10α-Hydroxy Nicergoline is not co-eluting with other related substances or degradation products. This can be demonstrated through:
-
Forced Degradation Studies: Subjecting the drug substance (Nicergoline) to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][3] The analytical method should then be able to resolve the 10α-Hydroxy Nicergoline peak from any degradants formed.
-
Spiking with Known Impurities: If other known impurities of Nicergoline are available, you can spike the sample with these to demonstrate separation.
-
Peak Purity Analysis: Employing a photodiode array (PDA) detector to assess peak purity. This helps to confirm that the chromatographic peak is spectrally homogeneous.
Q3: What is a typical linearity range and acceptance criteria for an impurity assay?
A3: For an impurity method, the linearity range should typically cover from the LOQ to 120% of the specification limit for that impurity.[1] A minimum of five concentration levels is recommended to establish linearity. The acceptance criterion for linearity is commonly a correlation coefficient (r²) of ≥ 0.995.
Q4: What are the acceptance criteria for accuracy and precision for an impurity assay?
A4: The acceptance criteria for accuracy and precision can vary depending on the concentration of the impurity. For low-level impurities, wider acceptance criteria may be justifiable.
-
Accuracy: The recovery should be within an acceptable range, often between 80% and 120%. This should be assessed at a minimum of three concentration levels, with at least three replicates each.[4]
-
Precision: The Relative Standard Deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) should typically be ≤ 15% at the LOQ and ≤ 10% at higher concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation- Inappropriate mobile phase pH- Sample overload- Dead volume in the HPLC system | - Wash the column with a strong solvent.- Ensure the mobile phase pH is appropriate for the analyte and column chemistry.- Reduce the injection volume or sample concentration.- Check and tighten all fittings to minimize dead volume. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Inadequate column equilibration- Pump malfunction or leaks- Temperature fluctuations | - Prepare fresh mobile phase and ensure proper mixing.- Allow sufficient time for the column to equilibrate with the mobile phase.- Check the pump for leaks and perform maintenance if necessary.- Use a column oven to maintain a consistent temperature. |
| Low Signal or No Peak for 10α-Hydroxy Nicergoline | - Incorrect wavelength setting- Sample degradation- Low concentration in the sample- Detector malfunction | - Verify the UV detector is set to the absorbance maximum of 10α-Hydroxy Nicergoline.- Prepare fresh samples and standards.- Concentrate the sample if the analyte level is below the LOD.- Check the detector lamp and perform diagnostic tests. |
| Poor Resolution Between 10α-Hydroxy Nicergoline and Other Peaks | - Inappropriate mobile phase composition or gradient- Old or degraded column- Flow rate is too high | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Implement a gradient elution if not already in use.- Replace the column with a new one of the same type.- Reduce the flow rate to improve separation efficiency. |
| High Backpressure | - Blockage in the guard column or column frit- Particulate matter from the sample or mobile phase- Precipitation of buffer salts | - Replace the guard column or column inlet frit.- Filter all samples and mobile phases before use.- Ensure buffer salts are fully dissolved and miscible with the organic phase. |
Experimental Protocols
Illustrative HPLC Method for 10α-Hydroxy Nicergoline Assay
This protocol is a representative example based on typical methods for Nicergoline and its impurities.
-
Chromatographic System:
-
HPLC System: A gradient HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM phosphate buffer (pH 6.0).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 60% B
-
20-25 min: 60% B
-
25-30 min: 60% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 289 nm.[2]
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10α-Hydroxy Nicergoline reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., from the expected LOQ to 120% of the specification limit).
-
Sample Solution: Prepare the sample containing Nicergoline and its potential impurities by dissolving it in the same solvent as the standard.
-
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve Nicergoline drug substance in a solution of 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Nicergoline drug substance in a solution of 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve Nicergoline drug substance in a solution of 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.
Analyze all stressed samples using the HPLC method to assess the resolution of 10α-Hydroxy Nicergoline from any degradation products.
Data Presentation
Table 1: Summary of Validation Parameters and Illustrative Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Forced degradation studies, peak purity analysis. | The method must resolve 10α-Hydroxy Nicergoline from other impurities and degradation products. Peak purity index > 0.995. |
| Linearity | Five concentrations from LOQ to 120% of the specification limit. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Confirmed by linearity, accuracy, and precision data. | From LOQ to 120% of the specification limit. |
| Accuracy | Analysis of spiked samples at three concentration levels (n=3). | Mean recovery between 80% and 120%. |
| Precision | Repeatability (n=6) and intermediate precision (different days, analysts). | RSD ≤ 10% (≤ 15% at LOQ). |
| LOQ | Signal-to-noise ratio of 10:1 or based on standard deviation of the response and the slope. | Determined with acceptable precision and accuracy. |
| LOD | Signal-to-noise ratio of 3:1 or based on standard deviation of the response and the slope. | The analyte can be reliably detected. |
| Robustness | Deliberate variations in flow rate, column temperature, and mobile phase pH. | System suitability parameters are met, and results remain within acceptable limits. |
Table 2: Illustrative Linearity Data for 10α-Hydroxy Nicergoline
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 1250 |
| 0.5 | 6300 |
| 1.0 | 12650 |
| 2.0 | 25400 |
| 5.0 | 63500 |
| Correlation Coefficient (r²) | 0.9998 |
Visualizations
References
enhancing the resolution between 10alpha-Hydroxy Nicergoline and other nicergoline impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of nicergoline and its impurities. The focus is on enhancing the resolution between 10alpha-Hydroxy Nicergoline (Nicergoline EP Impurity E) and other related substances.
Troubleshooting Guides
Issue: Poor Resolution Between this compound and an Adjacent Impurity
When encountering poor resolution between this compound and a closely eluting impurity, consider the following systematic approach to troubleshoot and optimize your HPLC method.
Troubleshooting Workflow
Caption: A stepwise troubleshooting guide for improving chromatographic resolution.
Experimental Protocols:
-
Mobile Phase Adjustment:
-
Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For reversed-phase chromatography, decreasing the organic content will generally increase retention times and may improve resolution.
-
pH Modification: The pH of the mobile phase buffer can significantly impact the retention of ionizable compounds like nicergoline and its impurities. Prepare a series of mobile phases with pH values adjusted in small increments (e.g., 0.2 pH units) around the pKa of the analytes.
-
Buffer Selection: If pH adjustment is insufficient, consider changing the buffer salt (e.g., from phosphate to acetate) or its concentration.
-
-
Flow Rate and Temperature:
-
Flow Rate Reduction: A lower flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Temperature Optimization: Vary the column temperature (e.g., in 5°C increments) to see the effect on selectivity. Sometimes a lower temperature can enhance resolution.
-
-
Stationary Phase Considerations:
-
Column Chemistry: If the above adjustments do not yield the desired resolution, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).
-
Particle Size: Employing a column with a smaller particle size (e.g., sub-2 µm) can significantly increase efficiency and resolution, but may require a UHPLC system.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for separating nicergoline and its impurities?
A1: A common starting point for the analysis of nicergoline and its related substances is reversed-phase HPLC.[1] Method development often begins with a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol.[1][2] The detection wavelength is typically set around 285-288 nm.[1][3]
Q2: How does pH affect the separation of nicergoline and its impurities?
A2: Nicergoline and many of its impurities are basic compounds. The pH of the mobile phase will affect their degree of ionization, which in turn influences their retention on a reversed-phase column. At a lower pH, these compounds will be more protonated and may exhibit different selectivity compared to a higher pH. It is crucial to control the pH to ensure reproducible results.
Q3: What are some of the known impurities of Nicergoline?
A3: Several impurities of nicergoline have been identified, arising from synthesis and degradation. These include synthetic by-products and degradation products.[4] One common reactant impurity is 5-Bromo Nicotinic Acid (5BNA).[2] Forced degradation studies show that nicergoline degrades under acidic, alkaline, oxidative, and photolytic conditions, leading to various degradation products.[2] A high-performance liquid chromatography method has been described to determine impurities designated as A, B, C, D, G, F, and H.[3] this compound is also known as Nicergoline EP Impurity E.[5]
Q4: Are there any specific mobile phase compositions that have been successfully used?
A4: Yes, various mobile phase compositions have been reported. For instance, a mixture of 25 mM phosphate buffer and acetonitrile (50:50 v/v) has been used.[2] Another method employed 0.1 M ammonium acetate and acetonitrile (62:38 v/v).[1] For a specific impurity determination, a mobile phase of acetonitrile and a phosphate buffer (60 mmol/L potassium dihydrogen phosphate solution containing 0.5% triethylamine, adjusted to pH 2.1 with phosphoric acid) in a 30:70 ratio has been utilized.[3]
Data Summary Tables
Table 1: Reported HPLC Methods for Nicergoline Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Hypersil C18 (250 mm x 4.6 mm, 10µm) | Not Specified |
| Mobile Phase | 25 mM Phosphate Buffer:Acetonitrile (50:50 v/v) | Methanol:30 mmol·L-1 NaH2PO4:Triethylamine (60:40:0.8, pH 3.5 with phosphoric acid) | Acetonitrile:Phosphate Buffer (30:70) |
| Flow Rate | 1 mL/min | Not Specified | Not Specified |
| Detection | Not Specified | 287 nm | 288 nm |
| Reference | [2] | [6] | [3] |
Table 2: Key Nicergoline Impurities
| Impurity Name | Abbreviation/Designation | Type | Reference |
| This compound | Nicergoline EP Impurity E | Degradation/Metabolite | [5] |
| 5-Bromo Nicotinic Acid | 5BNA | Reactant | [2] |
| Impurity A, B, C, D, F, G, H | - | Synthetic/Degradation | [3] |
| 1-Methyl-10α-methoxy-dihydrolysergol | 1-MMDL | Degradation/Metabolite | [1] |
Logical Relationship Diagram
Caption: Relationship between Nicergoline API and its various impurities.
References
- 1. scite.ai [scite.ai]
- 2. omicsonline.org [omicsonline.org]
- 3. High performance liquid chromatography method for determining nicergoline related substances - Eureka | Patsnap [eureka.patsnap.com]
- 4. [Identification of related substances in nicergoline by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
stability-indicating HPLC method development for nicergoline and its degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating HPLC method development for nicergoline and its degradation products.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may be encountered during the HPLC analysis of nicergoline.
Q1: Why am I observing peak tailing for the nicergoline peak?
A1: Peak tailing for nicergoline, an ergot alkaloid, can be attributed to several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of the silica-based C18 column can interact with the basic nitrogen atoms in the nicergoline molecule, leading to tailing.
-
Solution: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase in a low concentration (e.g., 0.1% v/v). Adjusting the mobile phase pH with a suitable buffer can also help to suppress silanol interactions.
-
-
Column Overload: Injecting a sample with a high concentration of nicergoline can saturate the stationary phase, resulting in peak tailing.
-
Solution: Dilute the sample to a lower concentration within the linear range of the method and reinject.
-
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column can lead to active sites that cause tailing.
-
Solution: Wash the column with a strong solvent, such as 100% acetonitrile or methanol. If the problem persists, replacing the guard column or the analytical column may be necessary.
-
Q2: My chromatogram shows split peaks for nicergoline. What is the likely cause?
A2: Peak splitting in HPLC can be caused by a few issues:
-
Disrupted Sample Path: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Reverse-flush the column to dislodge any particulate matter from the inlet frit. If a void is suspected, the column may need to be replaced.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a similar or weaker elution strength than the mobile phase.
-
-
Co-eluting Impurity: A closely eluting impurity or degradation product can appear as a shoulder or a split peak.
-
Solution: Adjust the mobile phase composition or the gradient profile to improve the resolution between nicergoline and the interfering peak.
-
Q3: I am not seeing good separation between nicergoline and its degradation products. How can I improve resolution?
A3: Achieving adequate separation is critical for a stability-indicating method. Consider the following adjustments:
-
Mobile Phase Composition: Modify the organic-to-aqueous ratio in your mobile phase. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can provide better separation of peaks with different polarities.
-
pH of the Mobile Phase: The ionization state of nicergoline and its degradation products can be altered by changing the pH of the mobile phase, which can significantly impact their retention and selectivity. Experiment with different pH values within the stable range of your column.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 packing material) to exploit different separation mechanisms.
Q4: The retention time of nicergoline is shifting between injections. What could be the reason?
A4: Retention time instability can compromise the reliability of your method. Common causes include:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.
-
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic component can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Pump Issues: Inconsistent flow rates due to air bubbles in the pump or faulty check valves can cause retention time drift.
-
Solution: Degas the mobile phase and prime the pump to remove any air bubbles. If the problem persists, the pump seals or check valves may need replacement.
-
Frequently Asked Questions (FAQs)
What is a stability-indicating HPLC method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The method must be able to resolve the API peak from all potential interfering peaks.
What are the typical forced degradation conditions for nicergoline?
Forced degradation studies for nicergoline typically involve exposing the drug substance to the following stress conditions to generate its potential degradation products:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 8 hours. Nicergoline is known to be particularly labile in alkaline conditions.
-
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., heating the solid drug at 105°C for 48 hours. Nicergoline shows significant degradation under thermal stress.
-
Photolytic Degradation: e.g., exposing the drug solution to UV light (254 nm) and/or visible light.
What are the major degradation products of nicergoline?
The primary degradation pathways for nicergoline involve hydrolysis of the ester linkage. Key degradation products and impurities that have been identified include:
-
1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL)
-
10α-methoxy-9,10-dihydrolysergol (MDL)
-
5-Bromo Nicotinic Acid (5BNA)
-
Other process-related impurities and degradation products as listed in the European Pharmacopoeia (EP).
Experimental Protocols
Representative Stability-Indicating HPLC Method
This protocol is a composite based on several published methods. Method parameters should be optimized for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. For example: Acetonitrile and 25 mM Phosphate Buffer (pH 6.0) in a ratio of 50:50 (v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 289 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of nicergoline in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). After the incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH before dilution and injection.
-
Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period (e.g., 8 hours). After the incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store a sample of solid nicergoline powder in a hot air oven at 105°C for a specified period (e.g., 48 hours). After exposure, dissolve the powder in the diluent for analysis.
-
Photolytic Degradation: Expose a solution of nicergoline to UV light (e.g., 254 nm) and/or visible light for a specified duration. A control sample should be kept in the dark.
-
Analysis: Analyze all the stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes typical results from forced degradation studies on nicergoline. The percentage of degradation can vary depending on the exact experimental conditions.
| Stress Condition | Reagent/Condition | Duration | % Degradation (Approximate) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 10-20% | MMDL, MDL, 5BNA |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | 20-40% | MMDL, MDL, 5BNA |
| Oxidative | 30% H₂O₂ at RT | 24 hours | 15-30% | N-oxide and other oxidative degradants |
| Thermal | Solid state at 105°C | 48 hours | 10-25% | Various thermal degradants |
| Photolytic | UV/Visible Light | 7 days | 5-15% | Photodegradation products |
Mandatory Visualizations
Experimental Workflow for Method Development
Caption: A flowchart illustrating the key phases in the development and validation of a stability-indicating HPLC method.
Troubleshooting Logic for Common HPLC Issues
Validation & Comparative
Comparative Analysis of Analytical Methodologies for 10alpha-Hydroxy Nicergoline
A detailed guide for researchers and drug development professionals on the cross-validation of analytical methods for 10alpha-Hydroxy Nicergoline, a significant metabolite and impurity of Nicergoline. This document provides a comparative summary of analytical techniques, their validation parameters, and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of different chromatographic methods used for the analysis of Nicergoline and its related compounds, which can be extrapolated for the analysis of this compound.
| Parameter | HPLC-UV | HPLC-DAD | LC-MS/MS |
| Linearity Range | 1.0 - 6.0 µg/mL[1] | 0.032 x 10⁻⁵ to 3.828 x 10⁻⁵ M | 2 - 2000 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL[1] | 0.012 x 10⁻⁵ M | Not explicitly stated for a Nicergoline-related compound, but generally in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | 0.9 µg/mL[1] | 0.041 x 10⁻⁵ M | 2 ng/mL |
| Accuracy (% Recovery) | ~100% | Not explicitly stated | 77.7% to 115.6% |
| Precision (%RSD) | < 2% | Not explicitly stated | < 11.42% |
| Selectivity | Good | Good | Excellent |
| Primary Application | Quality control, routine analysis | Impurity profiling | Bioanalysis, pharmacokinetic studies |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC and LC-MS/MS methods.
High-Performance Liquid Chromatography (HPLC) Method for Nicergoline and Impurities
This method is suitable for the quantification of Nicergoline and its impurities, including this compound, in bulk drug and pharmaceutical formulations.
-
Chromatographic System:
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase.
-
Further dilute the stock solution with the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for a Nicergoline Metabolite
This highly sensitive and selective method is ideal for the determination of Nicergoline metabolites in biological matrices. The following is a representative protocol for a related metabolite.
-
Chromatographic System:
-
Column: To be optimized based on the specific analyte and matrix.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: To be optimized for the specific column dimensions.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined.
-
-
Sample Preparation (for plasma samples):
-
Protein Precipitation: Add acetonitrile to the plasma sample (typically in a 3:1 ratio), vortex, and centrifuge to precipitate proteins.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase before injection.
-
Cross-Validation Workflow
The process of cross-validating analytical methods ensures consistency and reliability of results across different techniques. A typical workflow is illustrated below.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway of Nicergoline's Action
While not directly related to the analytical methods, understanding the mechanism of action of the parent drug, Nicergoline, provides context for the importance of its metabolites. Nicergoline acts as an alpha-1-adrenergic receptor antagonist, leading to vasodilation and increased blood flow.
References
A Head-to-Head Battle: HPLC vs. UPLC for the Analysis of 10α-Hydroxy Nicergoline
In the realm of pharmaceutical analysis, the quest for faster, more sensitive, and efficient analytical methods is perpetual. For the analysis of 10α-Hydroxy Nicergoline, a key metabolite of Nicergoline, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their needs.
Executive Summary: UPLC Outperforms in Speed and Efficiency
Ultra-Performance Liquid Chromatography (UPLC) demonstrates significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of 10α-Hydroxy Nicergoline. The primary benefits of UPLC include a substantial reduction in analysis time, leading to higher throughput, and decreased solvent consumption, resulting in more cost-effective and environmentally friendly operations.[1][2] These improvements stem from the use of smaller sub-2 µm stationary phase particles, which necessitate higher operating pressures but yield sharper, more resolved peaks.[2][3]
Performance Comparison: A Quantitative Look
The following table summarizes the key performance parameters for the analysis of 10α-Hydroxy Nicergoline using a typical HPLC method and the projected performance of a UPLC method.
| Parameter | HPLC | UPLC (Projected) |
| Analysis Time | ~10-15 minutes | ~1-3 minutes |
| Operating Pressure | 400-600 bar | >1000 bar |
| Resolution | Good | Excellent |
| Peak Width | Broader | Narrower |
| Sensitivity (Signal-to-Noise) | Good | Higher |
| Solvent Consumption | High | Significantly Lower (~70-80% reduction) |
| Column Particle Size | 3-5 µm | <2 µm |
Experimental Protocols: A Closer Look at the Methodology
Representative HPLC Method for 10α-Hydroxy Nicergoline Analysis
This protocol is based on established methods for the analysis of Nicergoline and its metabolites.[4][5][6]
-
Mobile Phase: Acetonitrile : 0.1 M Ammonium Acetate (15:85, v/v)[4][5][6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Projected UPLC Method for 10α-Hydroxy Nicergoline Analysis
This projected method is designed to leverage the advantages of UPLC technology.
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile : 0.1 M Ammonium Acetate (gradient or isocratic, optimized for speed)
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 2-5 µL
-
Detection: UV at 224 nm
-
Column Temperature: 35-45°C
Visualizing the Workflow and Comparison
To better illustrate the processes and the key differentiators, the following diagrams are provided.
Caption: General workflow for the chromatographic analysis of 10α-Hydroxy Nicergoline.
Caption: Key differences in parameters between HPLC and UPLC systems.
Conclusion: The Future is Faster
For the analysis of 10α-Hydroxy Nicergoline, UPLC presents a compelling case for method modernization. The significant reduction in run time and solvent usage translates to increased sample throughput and lower operational costs, crucial factors in a high-demand drug development environment.[1][7] While HPLC remains a robust and reliable technique, the superior resolution and sensitivity of UPLC offer a clear advantage for achieving high-quality analytical results in a fraction of the time.[3][7] The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, budget considerations, and the desired level of analytical detail.
References
- 1. biomedres.us [biomedres.us]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
A Comparative Analysis of the Chemical Stability of Nicergoline and its Primary Metabolite, 10α-Hydroxy Nicergoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of nicergoline and its active metabolite, 10α-Hydroxy Nicergoline (also known as 10α-methoxy-6-methylergoline-8β-methanol or MDL). Understanding the relative stability of a parent drug and its metabolites is crucial for the development of robust pharmaceutical formulations and for ensuring therapeutic efficacy and safety. This comparison is based on available data from forced degradation studies and pharmacokinetic analyses.
Executive Summary
Nicergoline, a semisynthetic ergot derivative, is known to be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. In contrast, its primary active metabolite, 10α-Hydroxy Nicergoline (MDL), is reported to be chemically "quite stable".[1] This guide synthesizes the available experimental data to provide a comparative overview of their stability profiles. While direct side-by-side comparative forced degradation studies are not extensively published, a qualitative and semi-quantitative comparison can be inferred from existing literature.
Data Presentation: Comparative Stability
The following table summarizes the known degradation behavior of nicergoline under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Data for 10α-Hydroxy Nicergoline is limited, and its stability is primarily inferred from pharmacokinetic studies where it is found to be stable in biological matrices.[2][3]
| Stress Condition | Nicergoline Degradation Profile | 10α-Hydroxy Nicergoline (MDL) Stability Profile | Key Degradation Products of Nicergoline |
| Acid Hydrolysis | Marked degradation observed.[4] | Generally considered stable, though specific data is lacking. | 5-Bromonicotinic acid and other related substances.[4] |
| Alkaline Hydrolysis | Marked degradation observed.[4] | Generally considered stable, though specific data is lacking. | 5-Bromonicotinic acid and other related substances.[4] |
| Oxidative Stress | Significant degradation observed.[4] | Generally considered stable, though specific data is lacking. | Not explicitly detailed in reviewed literature. |
| Photostability | Significant degradation observed upon exposure to light.[4] | Generally considered stable, though specific data is lacking. | Not explicitly detailed in reviewed literature. |
| Thermal Stress | Degradation observed at elevated temperatures.[5] | Generally considered stable, though specific data is lacking. | Not explicitly detailed in reviewed literature. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the stability of nicergoline and 10α-Hydroxy Nicergoline.
Forced Degradation Studies (as per ICH Q1A(R2) Guidelines)
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Acid Hydrolysis:
-
Procedure: Dissolve the drug substance (nicergoline or 10α-Hydroxy Nicergoline) in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid. The reaction is typically carried out at room temperature or elevated temperatures (e.g., 60°C) for a specified period (e.g., 2 to 24 hours). Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.
-
Objective: To identify degradation products resulting from acid-catalyzed hydrolysis.
2. Alkaline Hydrolysis:
-
Procedure: Dissolve the drug substance in a suitable solvent and treat with 0.1 M to 1 M sodium hydroxide. The experimental conditions (temperature and duration) are similar to those for acid hydrolysis. Samples are withdrawn, neutralized, and analyzed.
-
Objective: To identify degradation products resulting from base-catalyzed hydrolysis.
3. Oxidative Degradation:
-
Procedure: Treat a solution of the drug substance with an oxidizing agent, typically 3% to 30% hydrogen peroxide, at room temperature for a defined period. Samples are then analyzed by HPLC.
-
Objective: To assess the susceptibility of the molecule to oxidation.
4. Photostability Testing:
-
Procedure: Expose the drug substance (in solid state and in solution) to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter. Control samples are kept in the dark to exclude thermal degradation.
-
Objective: To determine the photolytic degradation pathway.
5. Thermal Degradation:
-
Procedure: Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) for a specified duration. Samples are then dissolved and analyzed.
-
Objective: To evaluate the impact of heat on the drug's stability.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.[4][6]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]
-
Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 265 nm or 289 nm for nicergoline).[5][6]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Experimental Workflows
Nicergoline Metabolism and Degradation Pathway
Nicergoline undergoes extensive first-pass metabolism, primarily through hydrolysis, to form its active metabolites.[7] The initial step is the formation of 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is then demethylated to 10α-Hydroxy Nicergoline (MDL).[7]
Signaling Pathway of Nicergoline
Nicergoline's therapeutic effects are mediated through multiple signaling pathways. Its primary mechanism of action is as a potent and selective antagonist of α1A-adrenergic receptors, leading to vasodilation and increased blood flow.[7] It also enhances cholinergic and catecholaminergic neurotransmission and has been shown to modulate the PI3K/Akt pathway, which is crucial for neuroprotection.[7]
Experimental Workflow for Comparative Stability Analysis
A robust experimental workflow is necessary to compare the stability of nicergoline and 10α-Hydroxy Nicergoline.
Conclusion
The available evidence strongly suggests that nicergoline is significantly less stable than its primary active metabolite, 10α-Hydroxy Nicergoline (MDL), under forced degradation conditions. Nicergoline shows marked degradation in acidic, alkaline, oxidative, and photolytic environments. In contrast, MDL is reported to be stable, particularly in biological fluids. This difference in stability has important implications for drug formulation, storage, and the interpretation of pharmacokinetic and pharmacodynamic data. For a definitive quantitative comparison, direct, head-to-head forced degradation studies employing a validated stability-indicating method for both compounds are recommended. The experimental protocols and workflows outlined in this guide provide a framework for conducting such a comprehensive stability assessment.
References
- 1. WO2017006290A1 - Modified release nicergoline compositions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 4. omicsonline.org [omicsonline.org]
- 5. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 10α-Hydroxy Nicergoline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 10α-Hydroxy Nicergoline quantification. To date, no direct inter-laboratory comparison studies for 10α-Hydroxy Nicergoline have been identified in publicly available literature. However, this document outlines a standardized experimental protocol and data presentation structure to facilitate such a study, ensuring comparability and reliability of results across different laboratories. The proposed methodologies are based on established analytical techniques for nicergoline and its related compounds.
Hypothetical Data Presentation
A critical aspect of any inter-laboratory comparison is the clear and concise presentation of quantitative data. The following table illustrates a recommended format for summarizing results from participating laboratories. This structure allows for a straightforward assessment of consistency and variability in the quantification of 10α-Hydroxy Nicergoline.
Table 1: Hypothetical Inter-Laboratory Quantification of 10α-Hydroxy Nicergoline in a Spiked Plasma Sample (Target Concentration: 10 ng/mL)
| Laboratory ID | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Recovery (%) |
| Lab A | 9.85 | 0.49 | 4.97 | 98.5 |
| Lab B | 10.21 | 0.61 | 5.97 | 102.1 |
| Lab C | 9.62 | 0.55 | 5.72 | 96.2 |
| Lab D | 10.55 | 0.74 | 7.01 | 105.5 |
| Overall | 10.06 | 0.41 | 4.08 | 100.6 |
Experimental Protocols
To ensure the validity of an inter-laboratory comparison, all participating laboratories must adhere to a standardized and detailed experimental protocol. The following proposed protocol is based on methods for the analysis of nicergoline and its metabolites.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This one-step liquid-liquid extraction method is designed to efficiently isolate 10α-Hydroxy Nicergoline from a biological matrix such as human plasma.
-
Initial Step: Thaw a 500 µL aliquot of the plasma sample at room temperature.
-
Internal Standard: Add 20 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample) to the plasma.
-
Extraction: Add a suitable organic solvent for the liquid-liquid extraction.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for analysis.
Analytical Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
An HPLC-MS/MS method is recommended for its high sensitivity and selectivity in quantifying low levels of analytes in complex biological matrices.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is recommended.[1]
-
Flow Rate: A constant flow rate of 1.0 mL/min should be maintained.[2]
-
Injection Volume: A consistent injection volume should be used for all samples and standards.
-
Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for detection and quantification. Specific precursor-to-product ion transitions for both 10α-Hydroxy Nicergoline and the internal standard must be determined and optimized.
Quality Control and Validation Parameters
To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key parameters to assess include:
-
Linearity: The method should demonstrate linearity over a defined concentration range, with a correlation coefficient (r²) of ≥ 0.99.[2]
-
Precision and Accuracy: Intra- and inter-day precision should be below 15% (20% at the Lower Limit of Quantification - LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).[1][3]
-
Recovery: The extraction recovery of the analyte and internal standard should be consistent and reproducible.[1][3]
-
Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[1]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be evaluated.[4]
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical structure of the inter-laboratory comparison study.
Caption: Experimental Workflow for 10α-Hydroxy Nicergoline Quantification.
Caption: Logical Flow of an Inter-Laboratory Comparison Study.
References
- 1. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]
- 2. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 10α-Hydroxy Nicergoline as a Specific Metabolite of Nicergoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the metabolic fate of nicergoline, with a specific focus on validating the status of 10α-Hydroxy Nicergoline. Through a review of existing literature and experimental data, this document compares the established major metabolites of nicergoline with 10α-Hydroxy Nicergoline, offering clear evidence regarding its classification.
Executive Summary
Metabolic Pathways of Nicergoline
The primary metabolic transformation of nicergoline involves two key steps:
-
Ester Hydrolysis: Nicergoline is rapidly hydrolyzed at the ester linkage to yield its active metabolite, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL).[3]
-
N-Demethylation: MMDL is then demethylated at the N1 position of the ergoline ring to form 10α-methoxy-9,10-dihydrolysergol (MDL).[1]
Minor metabolic routes include demethylation at other positions and glucuronide conjugation.[1][2]
References
Safety Operating Guide
Navigating the Disposal of 10alpha-Hydroxy Nicergoline: A Guide for Laboratory Professionals
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste, including research compounds like 10alpha-Hydroxy Nicergoline, is regulated by various agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2] A key first step is determining if the waste is hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed as such by regulatory bodies or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]
Most pharmaceutical waste is ultimately disposed of through incineration at licensed medical incineration facilities.[1] It is crucial to prevent the discharge of such chemicals into sewer systems or waterways.[3]
Safety and Handling of Nicergoline and its Derivatives
The Safety Data Sheet (SDS) for Nicergoline indicates that it is harmful if swallowed.[4][5][6] When handling Nicergoline or its derivatives, appropriate personal protective equipment (PPE) should be worn, including gloves, safety glasses, and a dust respirator, especially when dealing with solid forms to avoid dust generation.[3] In case of a spill, dry clean-up procedures are recommended. The spilled material should be collected using a method that minimizes dust, such as vacuuming with a HEPA-filtered vacuum or dampening with water before sweeping, and then placed in a suitable, labeled container for disposal.[3][7]
Disposal Procedures for this compound
All waste, including this compound, must be handled in accordance with local, state, and federal regulations.[3] The following steps provide a general framework for its proper disposal:
-
Segregation : Isolate waste containing this compound from other laboratory waste streams.
-
Containerization : Place the waste in a clearly labeled, sealed container. The label should identify the contents as "this compound" and include appropriate hazard warnings. For pharmaceutical waste destined for incineration, containers may need to be labeled with "HIGH HEAT" or "INCINERATION ONLY".[8]
-
Waste Characterization : Determine if the waste meets the criteria for hazardous waste according to the RCRA. This may involve assessing its characteristics or consulting with your institution's environmental health and safety (EHS) office.
-
Engage a Licensed Waste Hauler : Arrange for the collection and disposal of the waste by a licensed hazardous or pharmaceutical waste management company.
-
Documentation : Maintain records of the waste disposal, including the date, quantity, and the name of the disposal company. For certain types of waste, a tracking manifest may be required.[8]
Quantitative Data Summary
Specific quantitative data for the disposal of this compound is not available. However, the following table summarizes general toxicity information for the parent compound, Nicergoline, which can inform handling and disposal risk assessments.
| Compound | CAS Number | Acute Toxicity (Oral) LD50 (mouse) | Acute Toxicity (Oral) LD50 (rat) |
| Nicergoline | 27848-84-6 | 198 mg/kg | 1571 mg/kg |
Data sourced from the Nicergoline Safety Data Sheet.[4]
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not published. The appropriate disposal method is contingent on the waste's physical state (solid or liquid), concentration, and the presence of other chemicals. The general protocol for handling a spill of Nicergoline, which can be adapted for its hydroxy derivative, is as follows:
-
Minor Spills (Solid) :
-
Avoid breathing dust.
-
Wear appropriate PPE (gloves, safety glasses, dust respirator).
-
Use dry clean-up procedures.
-
Vacuum or sweep up the material. A vacuum cleaner should be fitted with a HEPA filter.
-
Dampen with water to prevent dusting before sweeping if necessary.
-
Place the collected material in a suitable, labeled container for disposal.[3]
-
-
Major Spills (Solid) :
-
Evacuate the area and move upwind.
-
Alert emergency responders.
-
Wear full-body protective clothing with breathing apparatus.
-
Prevent spillage from entering drains or water courses.
-
Contain the spill with sand, earth, or vermiculite.
-
Collect the recoverable product into labeled containers.[3]
-
Disposal Workflow
The following diagram illustrates a logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. Nicergoline | C24H26BrN3O3 | CID 34040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. sandiegocounty.gov [sandiegocounty.gov]
Essential Safety and Operational Guidance for Handling 10alpha-Hydroxy Nicergoline
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like 10alpha-Hydroxy Nicergoline, a derivative and impurity of Nicergoline, is paramount.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Risk Assessment
Key Hazards:
-
Acute Oral Toxicity: Nicergoline is classified as harmful if swallowed.[2][3]
-
Potential for Dust Inhalation: As a solid, this compound may generate dust during handling, posing an inhalation risk.
-
Skin and Eye Contact: Direct contact may cause irritation.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.[4] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[5] Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles.[6][7] |
| Respiratory | N95 respirator or higher | Recommended when handling powders outside of a containment system to minimize inhalation of dust particles. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) may be necessary.[6][7] |
| Body | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of the compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet to control airborne particles.[4]
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a containment device such as a fume hood or glove box to prevent dust dispersion.[8]
-
Use anti-static weigh boats or paper to minimize electrostatic dispersal of the powder.
-
Handle with care to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[9][10]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled hazardous waste container.
-
Take-Back Programs: If available, utilize pharmaceutical take-back programs for disposal.[9]
-
Inactivation (if applicable): If a validated inactivation procedure is available, it should be followed before disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. 3m.co.uk [3m.co.uk]
- 7. 3m.com [3m.com]
- 8. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 9. fda.gov [fda.gov]
- 10. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
